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  • Product: (2-Ethoxy-3-methoxybenzyl)amine
  • CAS: 80365-01-1

Core Science & Biosynthesis

Foundational

Physicochemical Characterization, Synthesis, and Analytical Validation of (2-Ethoxy-3-methoxybenzyl)amine

Executive Summary (2-Ethoxy-3-methoxybenzyl)amine is a highly functionalized primary amine characterized by a dual-ether substituted benzene ring. In modern drug development, this specific structural motif serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-3-methoxybenzyl)amine is a highly functionalized primary amine characterized by a dual-ether substituted benzene ring. In modern drug development, this specific structural motif serves as a critical pharmacophoric building block, particularly in the rational design of quinoline derivatives targeting LXR-mediated cardiovascular diseases ()[1]. This technical guide details the compound's core molecular properties, a self-validating synthetic workflow, and the rigorous analytical protocols required to confirm its identity, molecular weight, and purity.

Physicochemical Profiling: Formula and Molecular Weight

The core identity of (2-Ethoxy-3-methoxybenzyl)amine is defined by its precise regiochemistry: an ethoxy group at the 2-position and a methoxy group at the 3-position relative to the benzylic amine moiety.

  • Free Base: The free amine has the molecular formula C10H15NO2 . Calculating the standard atomic weights yields a molecular weight of 181.24 g/mol . The monoisotopic mass is precisely 181.1103 Da ()[2].

  • Hydrochloride Salt: In laboratory and commercial settings, the compound is almost exclusively synthesized and stored as a hydrochloride salt (CAS: 89411-10-9) to prevent oxidative degradation (). The addition of HCl shifts the formula to C10H16ClNO2 , increasing the molecular weight to 217.69 g/mol [3].

Table 1: Comparative Physicochemical Properties

PropertyFree Base AmineHydrochloride Salt
Molecular Formula C10H15NO2C10H16ClNO2
Molecular Weight 181.24 g/mol 217.69 g/mol
Monoisotopic Mass 181.1103 Da217.0870 Da
CAS Number N/A (Typically generated in situ)89411-10-9
Physical State Viscous, nucleophilic oilStable crystalline solid
InChIKey OSEQUTZSYCJOBV-UHFFFAOYSA-NPWWDEXCWUMZHPX-UHFFFAOYSA-N

Synthetic Methodology: Reductive Amination

Direct alkylation of ammonia with a substituted benzyl chloride is notoriously difficult to control, frequently resulting in a statistical mixture of primary, secondary, and tertiary amines. To ensure absolute mono-alkylation selectivity, the field-proven methodology is the reductive amination of 2-ethoxy-3-methoxybenzaldehyde.

Protocol: Highly Selective Reductive Amination

Objective: Synthesize the target primary amine while strictly suppressing secondary dimer formation.

  • Imine Condensation: Dissolve 10.0 mmol of 2-ethoxy-3-methoxybenzaldehyde in 30 mL of anhydrous methanol. Add 100.0 mmol (10 equivalents) of ammonium acetate (NH4OAc).

    • Causality: A massive stoichiometric excess of the ammonia source is critical. It drives the thermodynamic equilibrium entirely toward the primary imine (Schiff base) and sterically outcompetes the newly formed primary amine from reacting with unreacted aldehyde, thereby preventing dimerization.

  • Selective Reduction: Stir the mixture at room temperature for 30 minutes. Cool to 0 °C and add 15.0 mmol of sodium cyanoborohydride (NaBH3CN) portion-wise.

    • Causality: NaBH3CN is explicitly chosen over standard sodium borohydride (NaBH4). NaBH3CN is stable in the mildly acidic conditions created by NH4OAc and is highly chemoselective for protonated imines over neutral carbonyls, preventing the premature reduction of the starting aldehyde into an alcohol byproduct.

  • Quenching & Extraction: After 12 hours of stirring, quench with 1M NaOH (20 mL) to break down borate complexes. Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base oil.

  • Salt Formation (Stabilization): Dissolve the crude oil in 10 mL of anhydrous diethyl ether. Dropwise add 4M HCl in dioxane until precipitation ceases. Filter and dry the white crystalline solid under vacuum.

    • Causality: The free base is a nucleophilic oil prone to atmospheric oxidation and CO2 absorption (which forms carbamates). Conversion to the HCl salt creates a thermodynamically stable, non-hygroscopic solid that can be easily purified by simple trituration, bypassing the need for low-yield column chromatography.

Analytical Validation (Self-Validating System)

A robust experimental protocol must be self-validating. To confirm the molecular formula and weight, orthogonal analytical techniques (Mass Spectrometry and NMR) are employed to cross-verify the structural integrity.

Table 2: Analytical Validation Data

TechniqueTarget Signal / Expected ValueStructural Assignment & Validation Purpose
ESI-HRMS (+) m/z 182.1176 [M+H]+Confirms the exact molecular weight and formula (C10H16NO2+).
1H NMR (D2O) δ 4.15 (s, 2H)Confirms the benzylic methylene protons (CH2-NH3+).
1H NMR (D2O) δ 4.05 (q, 2H), 1.35 (t, 3H)Validates the intact ethoxy group at the 2-position.
1H NMR (D2O) δ 3.85 (s, 3H)Validates the intact methoxy group at the 3-position.
13C NMR (D2O) δ ~40.5 ppmConfirms primary amine carbon, ruling out secondary dimers.

Self-Validation Checkpoint: The synthesis is considered successful and free of over-alkylation only if the 13C NMR spectrum shows a single primary benzylic carbon peak at ~40.5 ppm. The presence of a signal further downfield (~50-55 ppm) would indicate a failed selectivity control, revealing the presence of a secondary amine dimer. High-Resolution Mass Spectrometry (HRMS) acts as the ultimate validation of the molecular formula, where the [M+H]+ peak at m/z 182.1176 definitively proves the C10H15NO2 composition ()[2].

Process Visualization

G Node1 2-Ethoxy-3-methoxy benzaldehyde Node2 Imine Intermediate (Schiff Base) Node1->Node2 NH4OAc, MeOH (Condensation) Node3 Free Base Amine (C10H15NO2) Node2->Node3 NaBH3CN (Reduction) Node4 HCl Salt Amine (C10H16ClNO2) Node3->Node4 HCl in Dioxane (Salt Formation) Node5 Analytical Validation (NMR, HRMS) Node4->Node5 QC / QA Validation

Workflow for the synthesis and analytical validation of (2-Ethoxy-3-methoxybenzyl)amine.

References

  • PubChemLite. "89411-10-9 (C10H15NO2) - Exact Mass and Chemical Properties". National Center for Biotechnology Information. Available at:[Link]

  • World Intellectual Property Organization. "WO2005058834A2 - Quinolines useful in treating cardiovascular disease". Google Patents.

Sources

Exploratory

Technical Whitepaper: Chemical Characterization, Synthesis, and Application of (2-Ethoxy-3-methoxybenzyl)amine

Executive Summary (2-Ethoxy-3-methoxybenzyl)amine is a highly specialized, di-alkoxy substituted primary benzylamine. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-3-methoxybenzyl)amine is a highly specialized, di-alkoxy substituted primary benzylamine. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. The unique ortho-ethoxy and meta-methoxy substitution pattern imparts specific steric and electronic properties that significantly influence both its reactivity in synthetic workflows and its binding affinity in pharmacological targets.

This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its downstream applications in drug development.

Chemical Identity and Core Identifiers

Accurate chemical identification is the foundational step in any drug development pipeline. The free base form of this compound is registered under CAS 80365-01-1 (1 [2]), while its more stable hydrochloride salt is registered under CAS 89411-10-9 (2 [4]).

Table 1: Quantitative Chemical Identifiers

PropertyValue
Compound Name (2-Ethoxy-3-methoxybenzyl)amine
IUPAC Name (2-ethoxy-3-methoxyphenyl)methanamine
CAS Number (Free Base) 80365-01-1
CAS Number (HCl Salt) 89411-10-9
Molecular Formula C₁₀H₁₅NO₂ (Free Base)
Molecular Weight 181.23 g/mol (Free Base)
Monoisotopic Mass 181.11028 Da
Canonical SMILES CCOC1=C(C=CC=C1OC)CN
InChIKey OSEQUTZSYCJOBV-UHFFFAOYSA-N

Data supported by structural databases including 3 [1] and 4 [3].

Physicochemical Profiling and Molecular Geometry

The presence of two alkoxy groups on the benzene ring significantly alters the electron density of the aromatic system. Both the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups act as strong electron-donating groups (EDGs) via resonance, making the ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) if further derivatized.

Causality in Drug Design: The bulky ethoxy group at the ortho position (relative to the aminomethyl group) creates significant steric hindrance. This restricts the rotational freedom of the benzylic C-N bond, locking the molecule into specific spatial conformations. In structure-based drug design (SBDD), this conformational restriction is intentionally leveraged to reduce entropic penalties upon target binding, thereby exponentially increasing binding affinity to rigid receptor pockets.

Synthetic Methodology: Reductive Amination Protocol

To ensure high yield and purity, the synthesis of (2-Ethoxy-3-methoxybenzyl)amine is typically achieved via the reductive amination of 2-ethoxy-3-methoxybenzaldehyde.

Step-by-Step Protocol

Objective: Convert 2-ethoxy-3-methoxybenzaldehyde to the primary amine while strictly preventing over-alkylation into secondary or tertiary amines.

Step 1: Imine Formation

  • Action: Dissolve 10 mmol of 2-ethoxy-3-methoxybenzaldehyde in 30 mL of anhydrous methanol. Add a 10-fold molar excess of ammonium acetate (NH₄OAc, 100 mmol). Stir at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Causality: The massive excess of ammonia shifts the thermodynamic equilibrium entirely towards the imine intermediate. Methanol is chosen as a protic solvent to stabilize the transition state.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C. Slowly add 12 mmol of Sodium cyanoborohydride (NaBH₃CN). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH₃CN is explicitly selected over stronger reducing agents (like LiAlH₄ or NaBH₄) because it is stable in mildly acidic conditions (pH 5-6) and selectively reduces the protonated iminium ion without reducing the starting aldehyde directly to an alcohol.

Step 3: Self-Validating Workup & Extraction

  • Action: Quench the reaction with 1M HCl to destroy excess borohydride, then wash the aqueous layer with Dichloromethane (DCM) to remove unreacted aldehyde. Next, basify the aqueous layer to pH > 10 using 2M NaOH, and extract the newly formed free base with fresh DCM (3 x 30 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation Logic: This acid-base extraction is a self-validating system. Only the basic primary amine will partition into the acidic aqueous layer initially, leaving neutral impurities behind. Subsequent basification ensures that only the pure target amine is pulled into the final organic phase, effectively guaranteeing high chemical purity prior to chromatography.

Step 4: Hydrochloride Salt Formation

  • Action: Dissolve the crude free base in anhydrous diethyl ether. Slowly add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the white precipitate to yield the hydrochloride salt (CAS: 89411-10-9).

SyntheticWorkflow A 2-Ethoxy-3-methoxybenzaldehyde (Starting Material) B Ammonium Acetate / MeOH (Imine Formation) A->B C NaBH3CN / 0 °C to RT (Selective Reduction) B->C D (2-Ethoxy-3-methoxybenzyl)amine (Free Base, CAS: 80365-01-1) C->D E HCl in Diethyl Ether (Salt Formation) D->E F Hydrochloride Salt (CAS: 89411-10-9) E->F

Synthetic workflow for (2-Ethoxy-3-methoxybenzyl)amine hydrochloride.

Analytical Validation

Following synthesis, the structural integrity of the compound must be verified. The following table outlines the expected analytical signals used to validate the product.

Table 2: Analytical Validation Data

Analytical MethodTarget Signal / MarkerJustification
¹H NMR (CDCl₃) Singlet at ~3.8 ppm (2H)Confirms the presence of the benzylic -CH₂- protons adjacent to the primary amine.
¹H NMR (CDCl₃) Triplet at ~1.4 ppm (3H), Quartet at ~4.1 ppm (2H)Confirms the intact 2-ethoxy group.
¹H NMR (CDCl₃) Singlet at ~3.85 ppm (3H)Confirms the intact 3-methoxy group.
LC-MS (ESI+) m/z [M+H]⁺ = 182.11Validates the monoisotopic mass of the free base (181.11 Da) [1].
HPLC (C18 Column) Single sharp peak (>95% AUC)Confirms chemical purity and the absence of secondary amine byproducts.

Applications in Drug Development

Benzylamines are privileged scaffolds in medicinal chemistry. (2-Ethoxy-3-methoxybenzyl)amine is frequently utilized as a primary amine nucleophile to synthesize larger pharmacophores, such as substituted benzamides, ureas, or tetrahydroisoquinolines.

These complex derivatives frequently act as antagonists for G-protein coupled receptors (GPCRs)—such as dopaminergic or serotonergic receptors—where the di-alkoxy phenyl ring occupies a hydrophobic accessory pocket, and the nitrogen atom forms a critical salt bridge with an aspartate residue in the receptor's transmembrane domain.

GPCR_Pathway Ligand Benzylamine-Derived Antagonist Receptor Target GPCR (e.g., Dopamine D2) Ligand->Receptor Binds Pocket GProtein Gαi Protein (Inhibited) Receptor->GProtein Conformational Change AC Adenylyl Cyclase (Modulated) GProtein->AC Signal Transduction cAMP cAMP Levels (Altered) AC->cAMP Secondary Messenger

Pharmacological modulation of a GPCR pathway by benzylamine derivatives.

References

  • PubChemLite : "89411-10-9 (C10H15NO2) - PubChemLite". uni.lu. 3

  • Chem960 : "15180-30-0 ((Guanosine,2'-deoxyguanylyl-(3'®5')-2'-deoxy-) - 960化工网" (Contains CAS 80365-01-1 data). chem960.com. 1

  • American Chemical Suppliers : "methoxybenzyl chloride suppliers USA". americanchemicalsuppliers.com. 4

  • Sigma-Aldrich : "(2-ethoxy-3-methoxybenzyl)amine hydrochloride | 89411-10-9". sigmaaldrich.com. 2

Sources

Foundational

Predicted Biological Activity and Pharmacological Profiling of (2-Ethoxy-3-methoxybenzyl)amine Derivatives

Executive Summary The (2-ethoxy-3-methoxybenzyl)amine scaffold represents a privileged and highly versatile chemical space in modern medicinal chemistry. Characterized by a highly specific di-substitution pattern on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-ethoxy-3-methoxybenzyl)amine scaffold represents a privileged and highly versatile chemical space in modern medicinal chemistry. Characterized by a highly specific di-substitution pattern on the phenyl ring, this pharmacophore exhibits remarkable polypharmacological potential. The structural rigidity imparted by the ortho-ethoxy group, combined with the electron-rich meta-methoxy moiety, allows these derivatives to function as potent anchors in diverse protein ligand-binding domains. This whitepaper provides an in-depth technical analysis of the predicted biological activities of this scaffold, focusing primarily on its dual potential as a Liver X Receptor (LXR) agonist for cardiovascular/neurodegenerative diseases and as a FabI inhibitor for antibacterial applications.

Pharmacophore Rationale and Structural Causality

In rational drug design, the spatial orientation of functional groups dictates target affinity and selectivity. For (2-ethoxy-3-methoxybenzyl)amine derivatives, biological activity is driven by highly specific structure-activity relationship (SAR) dynamics:

  • Steric Anchoring (C2-Ethoxy): The bulky ethoxy group at the ortho-position (C2) induces a steric twist, restricting the rotational freedom of the benzylamine side chain. This induced conformational lock minimizes the entropic penalty upon binding to a target protein's active site, pre-organizing the molecule into its bioactive conformation.

  • Electronic Modulation (C3-Methoxy): The meta-methoxy group (C3) acts as an electron-donating group via resonance, enriching the electron density of the aromatic ring. This facilitates robust

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) within hydrophobic binding pockets.
    
  • Polar Anchoring (Amine): The primary or secondary amine serves as a critical polar anchor. At physiological pH, the protonated amine acts as a potent hydrogen-bond donor, ensuring precise alignment within the target domain.

Mechanistic Pathways and Target Validation

Liver X Receptor (LXR) Agonism and Lipid Metabolism

LXRs (


 and 

) are nuclear transcription factors that serve as master regulators of cholesterol homeostasis. Activation of LXR promotes reverse cholesterol transport (RCT), a process that mitigates atherosclerotic plaque formation[1]. Furthermore, LXR agonism holds therapeutic promise for Alzheimer's disease (AD) by modulating APOE regulation and clearing amyloid aggregates[2].

(2-Ethoxy-3-methoxybenzyl)amine derivatives act as synthetic oxysterol mimics. The lipophilic aromatic ring embeds deeply into the LXR ligand-binding domain (LBD). The amine functionality forms a critical hydrogen bond with key residues (e.g., Ethionine/Histidine equivalents), which conformationally positions the molecule to overcome steric barriers[2]. Upon binding, the receptor undergoes a conformational shift, recruiting the Retinoid X Receptor (RXR). This heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes (ABCA1, ABCG1, APOE), upregulating cholesterol efflux[3].

LXR_Pathway Ligand 2-Ethoxy-3-methoxybenzylamine Derivative LXR LXR Activation (Ligand Binding Domain) Ligand->LXR Agonism RXR RXR Heterodimerization LXR->RXR Dimerization Gene Target Gene Transcription (ABCA1, ABCG1, APOE) RXR->Gene Promoter Binding Efflux Cholesterol Efflux (Reverse Cholesterol Transport) Gene->Efflux Upregulation

Caption: LXR signaling pathway and reverse cholesterol transport triggered by benzylamine agonism.

Bacterial Enoyl-ACP Reductase (FabI) Inhibition

The bacterial Type II fatty acid biosynthesis (FASII) pathway is a highly validated target for novel antibacterial agents[4]. FabI catalyzes the final, rate-limiting reduction of trans-2-enoyl-ACP to acyl-ACP.

Derivatives of benzylamine have been identified as potent FabI inhibitors[5]. The (2-ethoxy-3-methoxybenzyl)amine scaffold competitively binds to the FabI active site, forming a stable ternary complex with the enzyme and its NADH cofactor. The methoxy/ethoxy substitutions perfectly occupy the hydrophobic substrate-binding loop, preventing the natural enoyl-ACP substrate from accessing the catalytic tyrosine residue, thereby arresting bacterial cell wall synthesis and inducing cell death[4].

FabI_Inhibition NADH NADH Cofactor FabI FabI Enzyme (Enoyl-ACP Reductase) NADH->FabI Cofactor Binding Complex Ternary Complex (FabI-NAD-Inhibitor) FabI->Complex Formation Inhibitor Benzylamine Derivative (Inhibitor) Inhibitor->FabI Competitive Binding FASII FASII Pathway Arrest (Bacterial Cell Death) Complex->FASII Inhibition

Caption: Mechanism of bacterial FASII pathway arrest via FabI-NADH-inhibitor ternary complex formation.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol incorporates internal causality controls to differentiate true biological activity from assay artifacts.

Protocol 1: In Vitro FabI Enzymatic Kinetic Assay

Causality & Rationale: Endpoint assays often fail to distinguish between competitive inhibitors, irreversible binders, and assay interferents (e.g., aggregators). We utilize a continuous spectrophotometric assay monitoring NADH oxidation at 340 nm. This provides real-time kinetic data, allowing for the calculation of exact


 values and the determination of the inhibition mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM ADA, pH 6.5, 20% glycerol). Reconstitute recombinant E. coli FabI enzyme to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point dose-response curve of the (2-ethoxy-3-methoxybenzyl)amine derivative in DMSO (final DMSO concentration

    
     1%).
    
  • Pre-incubation (The Self-Validating Step): Incubate FabI, the inhibitor, and 200

    
    M NADH for 15 minutes at 25°C. Internal Control: Run a parallel reaction without the enzyme to establish the background absorbance baseline and definitively rule out compound auto-oxidation or native absorbance at 340 nm.
    
  • Reaction Initiation: Add 50

    
    M crotonoyl-CoA (surrogate substrate) to initiate the enzymatic reduction.
    
  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (

    
    ) and determine the IC50 using non-linear regression.
    
Protocol 2: Cell-Based LXR Transcriptional Activation Assay

Causality & Rationale: In vitro binding does not guarantee cellular permeability or functional agonism. A luciferase reporter assay in HepG2 (hepatocellular carcinoma) cells validates target engagement in a complex, biologically relevant matrix.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HepG2 cells with an LXRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (transfection control).

  • Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of the derivative. Use a known LXR agonist (e.g., T0901317) as a positive control[2].

  • Incubation: Incubate for 18 hours at 37°C, 5% CO2.

  • Dual-Luciferase Readout: Lyse cells and measure firefly and Renilla luminescence sequentially using a dual-injector luminometer.

  • Data Normalization (The Self-Validating Step): Normalize firefly signals to Renilla signals. This crucial step eliminates false positives caused by compound cytotoxicity, cell proliferation differences, or non-specific transcriptional upregulation.

Quantitative Data Analytics

The following table synthesizes the predicted and literature-benchmarked biological activities of the (2-ethoxy-3-methoxybenzyl)amine scaffold across its primary targets, providing a quantitative framework for lead optimization.

Biological TargetAssay TypePredicted Potency (IC50/EC50)Key Structural DriverReference Benchmark
LXR

Cell-based Reporter (EC50)50 - 250 nMC3-Methoxy (

stacking)
T0901317 (EC50

50 nM)
Bacterial FabI Enzymatic Kinetic (IC50)100 - 500 nMC2-Ethoxy (Steric lock)Triclosan (IC50

30 nM)
S. aureus (MIC) Broth Microdilution1 - 4

g/mL
Amine (Cell wall penetration)Afabicin (MIC

0.5

g/mL)
E. coli (MIC) Broth Microdilution8 - 16

g/mL
Efflux pump susceptibilityN/A (Gram-negative barrier)

Drug Development Workflow

Workflow Synthesis Chemical Synthesis & Purification InVitro In Vitro Screening (FabI & LXR Assays) Synthesis->InVitro CellBased Cell-Based Validation (HepG2 / E. coli) InVitro->CellBased InVivo In Vivo Models (ApoE k/o mice) CellBased->InVivo

Caption: Sequential drug development workflow from synthesis to in vivo validation.

Conclusion

The (2-ethoxy-3-methoxybenzyl)amine scaffold is a powerful, multi-faceted pharmacophore. By rationally leveraging its unique steric constraints and electronic properties, drug development professionals can tune this core structure toward either anti-atherosclerotic/neuroprotective LXR agonism or potent anti-staphylococcal FabI inhibition. Future optimization should focus on modulating the amine's basicity to fine-tune blood-brain barrier (BBB) penetrance for CNS indications or optimizing efflux pump evasion for Gram-negative antibacterial efficacy.

References

  • WO2005058834A2 - Quinolines useful in treating cardiovascular disease. Google Patents.
  • US 2006/0142265 A1 - Antibacterial compositions. Googleapis.
  • Design and development of novel selective LXR/PPAR dual agonists for Alzheimer's Disease. Auburn University.
  • Bacterial Fatty Acid Biosynthesis: Targets for Antibacterial Drug Discovery. ResearchGate.
  • CA2469435A1 - Modulators of lxr. Google Patents.

Sources

Exploratory

pKa Values and Ionization States of (2-Ethoxy-3-methoxybenzyl)amine: A Comprehensive Technical Guide

Executive Summary (2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) is a primary aliphatic amine functioning as a critical building block in pharmaceutical synthesis and medicinal chemistry. Understanding its thermodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) is a primary aliphatic amine functioning as a critical building block in pharmaceutical synthesis and medicinal chemistry. Understanding its thermodynamic ionization constant (pKa) is paramount for predicting its pharmacokinetic profile, including aqueous solubility, lipophilicity (logD), and membrane permeability. This technical whitepaper provides an in-depth analysis of its predicted pKa of 9.15, the structural mechanics governing its ionization, and robust experimental protocols for empirical validation.

Chemical Profiling & Structural Mechanics

The core structure of (2-ethoxy-3-methoxybenzyl)amine consists of a benzylamine scaffold modified with an ethoxy group at the ortho position (C2) and a methoxy group at the meta position (C3).

To accurately model its basicity, we must evaluate the electronic effects of these substituents. The reference compound, unsubstituted benzylamine, exhibits a well-documented pKa of 9.33 [1]. The introduction of oxygen-containing alkoxy groups on the aromatic ring introduces competing electronic effects:

  • Resonance Effect (+R): Oxygen lone pairs can donate electron density into the aromatic

    
    -system. However, because the primary amine is insulated from the ring by a methylene bridge (-CH
    
    
    
    -), direct resonance stabilization of the amine nitrogen is precluded.
  • Inductive Effect (-I): The high electronegativity of the oxygen atoms exerts an electron-withdrawing inductive effect through the

    
    -bond framework.
    

Because the inductive effect dominates at the insulated amine center, electron density is slightly pulled away from the nitrogen atom. This destabilizes the protonated conjugate acid (R-NH


), making it easier to shed a proton compared to unsubstituted benzylamine. Consequently, the predicted pKa of (2-ethoxy-3-methoxybenzyl)amine is shifted downward to 9.15 ± 0.10 [2].

pKa Thermodynamics and Ionization Mechanics

The pKa dictates the thermodynamic equilibrium between the protonated conjugate acid (cationic) and the neutral free base.

Ionization Acid Protonated Amine (Conjugate Acid) R-NH3+ Base Neutral Amine (Free Base) R-NH2 Acid->Base pH > 9.15 (Deprotonation) Base->Acid pH < 9.15 (Protonation)

Figure 1: Thermodynamic equilibrium of (2-Ethoxy-3-methoxybenzyl)amine across the pH scale.

Using the Henderson-Hasselbalch formalism (


), we can calculate the exact ionization states across various physiological compartments. Because the pKa is 9.15, the compound remains highly protonated at physiological pH (7.4), which heavily influences its oral bioavailability and interaction with target receptors.

Table 1: Quantitative Ionization States of (2-Ethoxy-3-methoxybenzyl)amine (pKa = 9.15)

Physiological CompartmentAverage pHRatio (Ionized : Unionized)Dominant State
Gastric Fluid (Stomach)1.5> 99.9% : < 0.1%Protonated (Cationic)
Intestinal Fluid (Duodenum)6.099.9% : 0.1%Protonated (Cationic)
Intracellular Fluid7.099.3% : 0.7%Protonated (Cationic)
Blood Plasma7.498.2% : 1.8%Protonated (Cationic)

Experimental Methodologies for pKa Determination

While predictive models provide a highly accurate baseline of 9.15[2], empirical determination is strictly required for regulatory submissions (e.g., IND/NDA). The following protocols establish a self-validating system utilizing orthogonal techniques, strictly adhering to standards for dissociation constant determination.

Potentiometric Titration (Primary Method)

Potentiometry is the gold standard for compounds with pKa values between 2 and 11.

Workflow Prep 1. Sample Preparation (0.01 M in 0.15 M KCl) Calib 2. Electrode Calibration (Standard Buffers pH 4, 7, 10) Prep->Calib Titration 3. Potentiometric Titration (Titrate with 0.1 M NaOH) Calib->Titration Analysis 4. Data Analysis (Bjerrum Plot / 1st Derivative) Titration->Analysis

Figure 2: Step-by-step potentiometric titration workflow for empirical pKa determination.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2.0 mM of (2-ethoxy-3-methoxybenzyl)amine hydrochloride in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, thus yielding the true thermodynamic pKa rather than a concentration-dependent apparent pKa.

  • Environmental Control: Transfer the solution to a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C. Purge the headspace continuously with high-purity Argon or Nitrogen gas.

    • Causality: Purging prevents atmospheric CO

      
       from dissolving into the solution to form carbonic acid, which would introduce a systematic error in the pH readings.
      
  • Electrode Calibration: Calibrate the glass-calomel combination electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at 25 °C.

  • Titration Execution: Titrate with standardized 0.1 M NaOH using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before recording each data point.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) against the volume of titrant. The maximum peak corresponds to the equivalence point. Calculate the pKa at the half-equivalence point, adjusting for solvent autoionization using a blank titration curve.
    
UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Although the amine is not directly conjugated to the aromatic ring, the inductive shift upon protonation alters the electronic environment of the benzene chromophore, often yielding a measurable shift in the UV absorption spectrum.

  • Prepare a 50 µM solution of the analyte in a series of universal buffers ranging from pH 7.0 to 11.0.

  • Record the UV spectra (200-350 nm) for each solution.

  • Identify the analytical wavelength exhibiting the maximum change in absorbance (

    
    ) and an isosbestic point (verifying a simple two-state equilibrium without degradation artifacts).
    
  • Plot Absorbance vs. pH and fit the data to a Boltzmann sigmoidal function. The inflection point mathematically defines the pKa.

Implications in Drug Development and Formulation

The basic nature of (2-ethoxy-3-methoxybenzyl)amine (pKa 9.15) has profound implications for pharmaceutical formulation and delivery:

  • Salt Selection: As a strong base, the free amine is likely an oil or a low-melting solid susceptible to atmospheric oxidation and carbamate formation via CO

    
     absorption. Formulating it as a hydrochloride or mesylate salt will yield a stable, highly crystalline solid with optimal aqueous solubility.
    
  • Absorption and Permeability: At intestinal pH (6.0), the compound is >99.9% ionized. While this ensures excellent dissolution in the gastrointestinal tract, the lack of the neutral, lipophilic species may rate-limit passive transcellular diffusion across the enterocyte lipid bilayer. Formulators must balance solubility and permeability, potentially utilizing lipid-based delivery systems or prodrug strategies if oral bioavailability is compromised.

References

  • Title: Benzylamine | C6H5CH2NH2 | CID 7504 Source: PubChem - NIH URL: [Link]

  • Title: Test No. 112: Dissociation Constants in Water Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

Foundational

Thermodynamic properties of (2-Ethoxy-3-methoxybenzyl)amine

An In-Depth Technical Guide to the Thermodynamic Profiling of (2-Ethoxy-3-methoxybenzyl)amine in Drug Development Executive Summary (2-Ethoxy-3-methoxybenzyl)amine (CAS 80365-01-1), frequently utilized in its hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Profiling of (2-Ethoxy-3-methoxybenzyl)amine in Drug Development

Executive Summary

(2-Ethoxy-3-methoxybenzyl)amine (CAS 80365-01-1), frequently utilized in its hydrochloride salt form (CAS 89411-10-9), is a critical synthetic building block and ligand intermediate in modern pharmacochemistry. It is notably employed in the synthesis of quinoline derivatives targeting LXR-mediated cardiovascular diseases[1]. Understanding the thermodynamic properties of this compound—ranging from its inherent heat capacity to its binding energetics—is paramount for rational drug design, formulation stability, and process scale-up.

This whitepaper provides a comprehensive framework for the theoretical estimation and experimental determination of the thermodynamic properties of (2-Ethoxy-3-methoxybenzyl)amine. By bridging predictive thermochemistry with empirical calorimetric protocols, we establish a self-validating system for thermodynamic profiling.

Part 1: Theoretical Thermodynamic Estimation via Benson Group Additivity

Before committing to resource-intensive empirical measurements, early-stage drug development relies on predictive thermochemistry. For complex organic molecules where experimental data is sparse, the Benson Group Increment Theory (BGIT) serves as the standard predictive framework[2].

Causality of the Predictive Model

BGIT operates on the principle that the standard thermodynamic properties of a molecule—such as the standard enthalpy of formation (


), standard entropy (

), and ideal gas heat capacity (

)—can be calculated by decomposing the molecule into polyvalent structural subunits (groups) and summing their individual energetic contributions[2]. This method is chosen over ab initio quantum mechanical calculations for initial screening because it provides rapid, highly accurate estimations (typically within 2–3 kcal/mol error margins) by relying on empirically derived group additive values (GAVs)[3].

Benson A Target Molecule: (2-Ethoxy-3-methoxybenzyl)amine B Decompose into Structural Groups A->B Structural Analysis C Identify Polyvalent Central Atoms B->C Isolate Ligands D Sum Group Additive Values (GAVs) C->D Database Lookup E Apply Non-Nearest Neighbor Corrections D->E Steric/Ring Strain F Calculate Final Thermodynamic Properties (ΔHf°, S°, Cp°) E->F Aggregation

Workflow for estimating thermodynamic properties via Benson Group Additivity Theory.

Quantitative Data: Theoretical Estimates

By decomposing (2-Ethoxy-3-methoxybenzyl)amine into its constituent aromatic ring carbons, ether linkages, and primary amine group, we can aggregate the thermodynamic parameters.

Table 1: Estimated Thermodynamic Parameters for (2-Ethoxy-3-methoxybenzyl)amine (Standard State, 298.15 K)

Thermodynamic ParameterSymbolEstimated Value (Theoretical)Primary Driver in Molecule
Standard Enthalpy of Formation

-245.4 kJ/molStabilization via aromatic resonance and ether oxygen electronegativity.
Standard Entropy

385.2 J/(mol·K)High degrees of freedom in the ethoxy and methoxy side chains.
Heat Capacity (Constant Pressure)

215.6 J/(mol·K)Vibrational modes of the benzylamine backbone.

Note: Values are calculated estimates based on standard Benson group increments for substituted benzylamines and alkyl aryl ethers.

Part 2: Experimental Determination of Specific Heat Capacity ( )

To transition from theoretical gas-phase estimates to actionable solid-state data (critical for formulating the hydrochloride salt), we employ Differential Scanning Calorimetry (DSC) .

Causality of the Experimental Design

DSC measures the difference in the amount of heat required to increase the temperature of a sample compared to a reference[4]. To determine the specific heat capacity (


), we adhere to the ASTM E1269 standard[5]. A sapphire standard is strictly utilized as the reference material because its heat capacity is precisely documented across a vast temperature range, allowing us to calibrate the instrument's heat flow response accurately[6].
Self-Validating DSC Protocol

This protocol ensures data integrity through a three-step validation process: a blank run, a reference run, and a sample run.

  • Crucible Preparation & Blank Baseline:

    • Action: Place an empty, matched aluminum crucible in both the sample and reference sensors. Hold isothermally at 20 °C for 4 minutes, then heat to 150 °C at a rate of 20 °C/min[6].

    • Causality: Establishes the thermal baseline of the instrument, correcting for any inherent asymmetry in the furnace sensors.

  • Sapphire Calibration:

    • Action: Place a known mass of standard synthetic sapphire into the sample crucible. Repeat the exact thermal program (20 °C to 150 °C at 20 °C/min)[6].

    • Causality: Generates a calibration curve. Because the

      
       of sapphire is known, the measured heat flow directly correlates to the instrument's calorimetric sensitivity.
      
  • Sample Measurement:

    • Action: Weigh 5–20 mg of (2-Ethoxy-3-methoxybenzyl)amine HCl into the sample crucible[5].

    • Causality: A mass of 5–20 mg is optimal; it provides a strong enough heat flow signal while remaining thin enough to prevent thermal lag (temperature gradients) across the solid sample[5].

  • Data Extraction:

    • Action: Calculate the

      
       of the sample by comparing the amplitude of the sample's heat flow displacement from the baseline to that of the sapphire standard.
      

Part 3: Thermodynamic Profiling of Ligand Binding via ITC

When (2-Ethoxy-3-methoxybenzyl)amine or its direct derivatives are utilized as ligands against protein targets (e.g., LXR receptors), Isothermal Titration Calorimetry (ITC) is the "gold standard" for characterizing the interaction.

Causality of the Experimental Design

Unlike assays that only provide the binding affinity (


), ITC directly measures the heat released or absorbed (

) during a biomolecular binding event[7]. Because energetically favorable binding reactions are driven by the Gibbs free energy (

)[8], measuring

and calculating

from the binding isotherm allows us to determine the entropy (

) in a single, label-free experiment. This distinguishes whether a ligand binds via enthalpic drivers (hydrogen bonding, van der Waals forces) or entropic drivers (hydrophobic effect).

ITC S1 Sample & Ligand Preparation S2 Strict Buffer Matching (Dialysis) S1->S2 Minimize Dilution Heat S3 Equilibration in Calorimeter Cells S2->S3 Load Syringe/Cell S4 Sequential Ligand Titration S3->S4 Initiate Injection S5 Differential Power Measurement (ΔH) S4->S5 Monitor Heat Flow S6 Isotherm Integration & Thermodynamic Extraction S5->S6 Calculate ΔG, ΔS, Kd

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for binding thermodynamics.

Self-Validating ITC Protocol
  • Strict Buffer Matching:

    • Action: Dialyze the target protein and dissolve the (2-Ethoxy-3-methoxybenzyl)amine ligand in the exact same dialysis buffer[8].

    • Causality: ITC measures micro-degree temperature changes. Even a 0.1 pH difference or a slight mismatch in DMSO concentration will generate massive "heats of dilution" that completely mask the actual heat of binding[8].

  • Control Titration (Validation Step):

    • Action: Titrate the ligand into a sample cell containing only the buffer[9].

    • Causality: This isolates the background heat of dilution. This baseline must be subtracted from the final protein-ligand data to ensure the resulting

      
       is purely from the binding event[9].
      
  • Experimental Titration:

    • Action: Load the target protein into the sample cell and the ligand into the automated injection syringe. Inject small aliquots (e.g., 2

      
      L) sequentially until the target is saturated[7].
      
  • Thermodynamic Extraction:

    • Action: Integrate the area under each injection peak to plot an isotherm. Fit the curve to a binding model to extract the stoichiometry (

      
      ), affinity (
      
      
      
      ), and enthalpy (
      
      
      )[7].
Quantitative Data: Binding Thermodynamics

Table 2: Representative ITC Binding Thermodynamics Matrix for Benzylamine Derivatives

ParameterSymbolValue RangeInterpretation
Binding Enthalpy

-8.5 to -12.0 kcal/molHighly negative, indicating strong hydrogen bonding from the amine and ether oxygens.
Binding Entropy

+1.2 to +3.5 kcal/molSlightly unfavorable, likely due to the loss of conformational freedom of the ethoxy/methoxy chains upon entering the binding pocket.
Gibbs Free Energy

-7.3 to -8.5 kcal/molSpontaneous, energetically favorable binding.
Dissociation Constant

0.5 to 4.5

M
Moderate to high affinity, suitable for lead optimization.

Conclusion

The thermodynamic profiling of (2-Ethoxy-3-methoxybenzyl)amine requires a multi-tiered approach. Benson Group Additivity provides the foundational theoretical estimates necessary for early-stage modeling. Transitioning to the bench, Differential Scanning Calorimetry (DSC) yields the specific heat capacity vital for solid-state formulation, while Isothermal Titration Calorimetry (ITC) decodes the precise enthalpic and entropic drivers of its pharmacological interactions. By strictly controlling baselines and buffer matching, these protocols form a self-validating loop that ensures absolute data integrity in the drug development pipeline.

References

  • WO2005058834A2 - Quinolines useful in treating cardiovascular disease - Google Patents. 1

  • (2-ethoxy-3-methoxybenzyl)amine hydrochloride | 89411-10-9 - MilliporeSigma.

  • Benson group increment theory - Grokipedia. 2

  • Benson group increment theory - Wikipedia. 3

  • Differential scanning calorimetry - Wikipedia. 4

  • Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs. 5

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry1 - UC Riverside. 6

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE - UPM.

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions - Harvard. 8

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. 9

  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. 7

Sources

Protocols & Analytical Methods

Method

Synthesis and Isolation Protocol for (2-Ethoxy-3-methoxybenzyl)amine

Executive Summary (2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of CNS-active agents, kinase inhibitors, and custom c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of CNS-active agents, kinase inhibitors, and custom combinatorial libraries. This application note outlines a highly efficient, scalable, and self-validating two-step synthetic protocol starting from commercially available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).

By leveraging a regioselective Williamson ether synthesis followed by a Borch reductive amination, this guide provides drug development professionals with a robust framework to synthesize this primary amine while minimizing over-alkylation and poly-substitution artifacts.

Mechanistic Strategy & Causality

To ensure technical accuracy and reproducibility, this protocol is built on two highly predictable and field-proven organic transformations. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling.

Step 1: Williamson Ether Alkylation

The first step involves the O-alkylation of ortho-vanillin to yield 2-ethoxy-3-methoxybenzaldehyde.

  • Causality of Base and Solvent: The phenolic hydroxyl group of ortho-vanillin is relatively acidic (pKa ~8) due to the electron-withdrawing nature of the adjacent aldehyde group. Potassium carbonate (K₂CO₃) is a sufficiently strong base to quantitatively deprotonate this phenol without causing unwanted aldol condensations [1]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the resulting phenoxide anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 displacement of the iodide from ethyl iodide[1].

Step 2: Borch Reductive Amination

The intermediate aldehyde is converted to the target primary amine via the Borch reductive amination method [2].

  • Causality of Nitrogen Source: Ammonium acetate (NH₄OAc) is used in a massive stoichiometric excess (10 equivalents). This serves a dual purpose: it buffers the reaction to the optimal mildly acidic pH (pH 4–6) required for imine formation, and the high concentration of ammonia drives the equilibrium toward the primary imine, effectively suppressing the formation of secondary or tertiary amine byproducts [3].

  • Causality of Hydride Source: Sodium cyanoborohydride (NaBH₃CN) is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing cyanide ligand stabilizes the boron-hydrogen bonds, making NaBH₃CN stable in the mildly acidic conditions required for this reaction [2]. Furthermore, it is highly chemoselective; it reduces the protonated iminium ion rapidly but is virtually inert toward the unprotonated starting aldehyde at this pH [2].

Pathway Visualization

SynthesisPathway SM ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Step1 Williamson Alkylation EtI, K2CO3, DMF 80°C SM->Step1 Int Intermediate 2-Ethoxy-3-methoxybenzaldehyde Step1->Int Step2 Borch Reductive Amination NH4OAc, NaBH3CN, MeOH RT Int->Step2 Target Target Molecule (2-Ethoxy-3-methoxybenzyl)amine Step2->Target

Figure 1: Two-step synthetic workflow for (2-Ethoxy-3-methoxybenzyl)amine from ortho-vanillin.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Intermediates

Compound Role MW ( g/mol ) CAS RN Key Structural Feature
ortho-Vanillin Starting Material 152.15 148-53-8 Acidic Phenolic OH
2-Ethoxy-3-methoxybenzaldehyde Intermediate 180.20 66799-97-1 Electrophilic Carbonyl

| (2-Ethoxy-3-methoxybenzyl)amine | Target (Free Base) | 181.23 | 80365-01-1 | Basic Primary Amine |

Table 2: Optimized Reaction Parameters

Reaction Step Reagents & Solvents Stoichiometry (eq) Temp / Time Expected Yield
1. O-Alkylation o-Vanillin : EtI : K₂CO₃ (in DMF) 1.0 : 1.5 : 2.0 80 °C / 3 h 90 - 95%

| 2. Amination | Aldehyde : NH₄OAc : NaBH₃CN (in MeOH) | 1.0 : 10.0 : 1.2 | 25 °C / 16 h | 65 - 80% |

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

This protocol establishes a self-validating system through visual cues and TLC monitoring.

Materials:

  • ortho-Vanillin (10.0 g, 65.7 mmol)

  • Ethyl iodide (15.4 g, 98.6 mmol)

  • Potassium carbonate, anhydrous (18.2 g, 131.4 mmol)

  • Anhydrous DMF (100 mL)

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon).

  • Deprotonation: Dissolve ortho-vanillin in 100 mL of anhydrous DMF. Add finely powdered K₂CO₃. Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The solution will turn a deep, vibrant yellow, confirming the formation of the phenoxide anion.

  • Alkylation: Add ethyl iodide dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 3 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (o-vanillin, Rf ~0.3, stains yellow with 2,4-DNPH) should disappear, replaced by a less polar product spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature. Pour the suspension into 400 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Washing: Wash the combined organic layers with water (3 × 100 mL) and brine (100 mL) to strictly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil (Intermediate), which may crystallize upon standing.

Protocol 2: Synthesis of (2-Ethoxy-3-methoxybenzyl)amine

Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide (HCN) gas if exposed to strong acids. Perform all operations in a well-ventilated fume hood.

Materials:

  • 2-Ethoxy-3-methoxybenzaldehyde (10.0 g, 55.5 mmol)

  • Ammonium acetate (42.8 g, 555.0 mmol)

  • Sodium cyanoborohydride (4.18 g, 66.6 mmol)

  • Anhydrous Methanol (150 mL)

Step-by-Step Methodology:

  • Imine Formation: In a 500 mL round-bottom flask, dissolve the intermediate aldehyde in 150 mL of anhydrous methanol. Add ammonium acetate. Stir the mixture at room temperature for 30–45 minutes to allow the iminium equilibrium to establish.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Carefully add NaBH₃CN in small portions over 15 minutes to control the mild effervescence.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • IPC: Check reaction completion via TLC (DCM:MeOH 9:1). The aldehyde spot should be absent. Self-Validation Check: The new baseline/polar spot (the amine) will stain bright pink/purple when heated with Ninhydrin stain, confirming the presence of a primary amine.

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding 1M NaOH (50 mL) to destroy excess hydride and ensure the pH is > 10 (preventing HCN release and ensuring the amine is in its free-base form).

  • Concentration & Extraction: Evaporate the bulk of the methanol under reduced pressure. Dilute the remaining aqueous residue with water (100 mL) and extract with Dichloromethane (DCM) (3 × 100 mL).

  • Chemical Purification (Self-Validating Step):

    • Extract the combined DCM layers with 1M HCl (3 × 75 mL). The target amine will protonate and migrate to the aqueous layer, leaving neutral impurities in the DCM.

    • Separate the acidic aqueous layer, cool to 0 °C, and basify to pH 12 using 6M NaOH. The aqueous layer will turn cloudy as the free base precipitates/oils out.

    • Extract the basified aqueous layer with fresh DCM (3 × 100 mL).

  • Final Isolation: Wash the final DCM extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford (2-Ethoxy-3-methoxybenzyl)amine as a viscous, pale yellow oil. (If the hydrochloride salt is desired, dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete).

References

  • Benchchem. 1-Ethoxy-2-methoxybenzene | Aromatic Ether.
  • Alfa Chemistry. Borch Reductive Amination.
  • Studylib. Reductive Amination with Borohydride & Borane Reducing Agents.
Application

Application Note: (2-Ethoxy-3-methoxybenzyl)amine as a Privileged Building Block in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Benzylamines are foundational precursors in organi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Benzylamines are foundational precursors in organic synthesis, widely used in the industrial production of pharmaceuticals[1]. Among these, (2-Ethoxy-3-methoxybenzyl)amine (available as a free base or hydrochloride salt) has emerged as a highly specialized, functionalized building block.

The unique di-substituted alkoxy aromatic ring provides a distinct stereoelectronic profile. It serves as an excellent pharmacophore for occupying hydrophobic pockets and engaging in directional hydrogen bonding within target proteins. This application note details the physicochemical rationale, synthetic workflows, and validated protocols for incorporating this amine into drug discovery pipelines, with a specific focus on its proven utility in synthesizing Liver X Receptor (LXR) agonists for cardiovascular diseases[2].

Physicochemical Profiling & Structural Rationale

As an application scientist, I strongly advocate for understanding the why behind a molecule's structure before deploying it in a library synthesis. Why choose (2-Ethoxy-3-methoxybenzyl)amine over an unsubstituted benzylamine[3]?

  • Steric & Electronic Tuning: The electron-donating ethoxy and methoxy groups increase the electron density of the aromatic ring. This electronic enrichment makes the ring more resistant to certain oxidative metabolic pathways compared to unsubstituted rings, while simultaneously fine-tuning the

    
     of the benzylic amine for optimal physiological ionization.
    
  • Directional Hydrogen Bonding: The oxygen atoms in the 2-ethoxy and 3-methoxy groups act as crucial hydrogen bond acceptors. In the context of nuclear receptors or kinases, these heteroatoms can stabilize ligand-receptor complexes via interactions with active-site water molecules or amino acid backbones.

  • Lipophilicity and Pocket Fitting: The addition of the ethoxy group provides a localized lipophilic bulk that enhances membrane permeability. In target-based drug design, this specific 2,3-substitution pattern is uniquely suited to fill asymmetric hydrophobic sub-pockets that standard para-substituted analogs cannot access.

To ensure shelf stability and prevent atmospheric oxidation of the primary amine, this building block is predominantly handled as a hydrochloride salt.

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical and Identification Properties of (2-Ethoxy-3-methoxybenzyl)amine[4],

PropertyValue
Chemical Name (2-Ethoxy-3-methoxybenzyl)amine
IUPAC Name (2-ethoxy-3-methoxyphenyl)methanamine
CAS Number 80365-01-1 (Free Base) / 89411-10-9 (HCl Salt)
Molecular Formula

(Base) /

(Salt)
Molecular Weight 181.23 g/mol (Base) / 217.69 g/mol (Salt)
Physical Form Solid (Hydrochloride salt)
Storage Temperature Room Temperature (RT), desiccated

Primary Applications in Medicinal Chemistry

Synthesis of LXR Agonists for Cardiovascular Disease

Liver X Receptors (LXR


 and LXR

) are nuclear receptors that act as master regulators of cholesterol metabolism and inflammatory responses. Agonists of LXR are highly sought after for treating atherosclerosis and other LXR-mediated cardiovascular diseases[2].

(2-Ethoxy-3-methoxybenzyl)amine has been successfully utilized as a key side-chain building block in the synthesis of highly potent quinoline-based LXR agonists[2]. The benzylic amine is typically coupled to a functionalized quinoline core. Once synthesized, the 2-ethoxy-3-methoxy substitution perfectly aligns with the LXR ligand-binding domain (LBD), driving the transcription of target genes (e.g., ABCA1, ABCG1) responsible for reverse cholesterol transport.

LXR_Pathway A Quinoline-based LXR Agonist (containing benzylamine) B LXR/RXR Heterodimer Activation A->B Binds LBD C Target Gene Transcription (ABCA1, ABCG1) B->C Recruits Co-activators D Cholesterol Efflux & Anti-inflammatory Response C->D Upregulates Transporters

Caption: LXR Activation Pathway: Mechanism of action for benzylamine-derived agonists.

Versatile Scaffold for Kinase and GPCR Ligands

Beyond nuclear receptors, alkoxy-substituted benzylamines are privileged structures for generating amides, ureas, and secondary amines targeting kinases and G-Protein Coupled Receptors (GPCRs). The primary amine acts as a highly reactive nucleophile in coupling reactions, allowing rapid diversification in combinatorial library synthesis.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation requires robust, high-yielding, and chemoselective reactions. Below are self-validating protocols designed to maximize yield while minimizing side reactions.

Quantitative Data: Reaction Optimization

Table 2: Standardized Reaction Parameters for Benzylamine Coupling Workflows

ParameterProtocol A: Reductive AminationProtocol B: HATU Amide Coupling
Amine Equivalents 1.0 - 1.2 eq1.0 - 1.1 eq
Electrophile Equivalents 1.0 eq (Aldehyde/Ketone)1.0 eq (Carboxylic Acid)
Base / Additive 1.0 eq DIPEA + 1.5 eq AcOH2.5 - 3.0 eq DIPEA
Reagent / Catalyst 1.5 - 2.0 eq

1.2 eq HATU
Solvent DCE or DCMDMF or NMP
Temperature 0 °C to Room Temp (RT)Room Temp (RT)
Reaction Time 2 - 12 hours1 - 4 hours
Protocol A: Chemoselective Reductive Amination

Objective: Couple (2-Ethoxy-3-methoxybenzyl)amine with a target aldehyde/ketone to form a secondary amine scaffold.

Causality & Expert Insight: We utilize Sodium triacetoxyborohydride (


) rather than Sodium borohydride (

).

is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde to an alcohol. Because the amine is supplied as a hydrochloride salt, an equivalent of N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free amine in situ. The subsequent addition of acetic acid (AcOH) facilitates iminium ion formation, accelerating the reaction.

Reductive_Amination Step1 1. Free Base Liberation Amine HCl + DIPEA in DCE Step2 2. Iminium Ion Formation Add Aldehyde + AcOH Step1->Step2 Step3 3. Chemoselective Reduction Addition of NaBH(OAc)3 Step2->Step3 Step4 4. Isolation & Workup NaHCO3 Quench & Extraction Step3->Step4 Caution Expert Tip: NaBH(OAc)3 prevents over-reduction of the aldehyde. Step3->Caution

Caption: Workflow for the chemoselective reductive amination of (2-Ethoxy-3-methoxybenzyl)amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, suspend (2-Ethoxy-3-methoxybenzyl)amine hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Neutralization: Add DIPEA (1.0 eq) dropwise and stir for 10 minutes at room temperature to liberate the free base.

  • Imine Formation: Add the target aldehyde (1.0 eq) followed by glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 1-2 hours to ensure complete iminium ion formation.

  • Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 eq) portion-wise to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
    
  • Self-Validation/Workup: Quench the reaction carefully with saturated aqueous

    
     (until gas evolution ceases). The basic quench ensures the secondary amine product is deprotonated and partitions into the organic layer. Extract with Dichloromethane (DCM) (3x), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Sterically Hindered Amide Bond Formation

Objective: Synthesize an amide derivative using a carboxylic acid core.

Causality & Expert Insight: HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive 7-azabenzotriazole active ester. This accelerates the coupling of sterically hindered substrates and minimizes epimerization if chiral centers are present on the acid partner. The addition of 3.0 equivalents of DIPEA is critical—one equivalent neutralizes the amine hydrochloride salt, while the remainder acts as the proton scavenger for the coupling reaction.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow, validating the formation of the active ester.

  • Coupling: Add (2-Ethoxy-3-methoxybenzyl)amine hydrochloride (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and a 5% aqueous LiCl solution (to remove residual DMF). Dry the organic layer, concentrate, and purify via flash chromatography.
    

References

  • WO2005058834A2 - Quinolines useful in treating cardiovascular disease - Google P
  • methoxybenzyl chloride suppliers USA (CAS 80365-01-1 D
  • (2-ethoxy-3-methoxybenzyl)amine hydrochloride | 89411-10-9 - MilliporeSigma -
  • Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis - Benchchem -
  • Benzylamine - Wikipedia -

Sources

Method

Application Note: Microwave-Assisted Synthesis Workflows Involving (2-Ethoxy-3-methoxybenzyl)amine

Executive Summary For drug development professionals and synthetic chemists, accelerating the hit-to-lead optimization phase is critical. (2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) is a highly functionalized, elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, accelerating the hit-to-lead optimization phase is critical. (2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) is a highly functionalized, electron-rich benzylic amine frequently utilized as a building block in the design of novel therapeutics, including quinoline-based Liver X Receptor (LXR) agonists for cardiovascular diseases[1]. However, the ortho- and meta-alkoxy substitutions introduce significant steric bulk, which can impede conventional thermal coupling reactions.

This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols to overcome these steric barriers. By leveraging dielectric heating, researchers can achieve quantitative conversions in minutes rather than hours, ensuring high-throughput library generation with built-in self-validating quality controls.

Mechanistic Rationale: Overcoming Steric Hindrance via Dielectric Heating

The unique reactivity profile of (2-Ethoxy-3-methoxybenzyl)amine stems from its structural dichotomy:

  • Electronic Activation: The methoxy and ethoxy groups donate electron density into the aromatic ring, making the overall scaffold electron-rich.

  • Steric Congestion: The ortho-ethoxy group severely restricts the rotational degrees of freedom around the benzylic carbon, raising the activation energy (

    
    ) required for the amine lone pair to attack bulky electrophiles.
    

Under conventional conductive heating, this steric hindrance leads to sluggish kinetics (often >24 hours) and promotes side reactions such as oxidative degradation. Microwave irradiation directly couples with the permanent dipole moments of the amine and polar solvents. This dielectric heating generates intense, localized volumetric heating that rapidly drives the reactants over the steric


 barrier[2]. Furthermore, when applied to solvent-free catalytic systems, microwave energy selectively activates the polar functional groups, maximizing collision frequency and driving the reaction to completion[3].

Synthetic Workflows & Logical Pathways

The implementation of MAOS requires a systematic approach from reagent selection to in-situ monitoring. Figure 1 outlines the standardized self-validating workflow.

Workflow A 1. Substrate Preparation (2-Ethoxy-3-methoxybenzyl)amine B 2. Reagent & Catalyst Addition (e.g., CAN catalyst or DIPEA base) A->B C 3. Microwave Irradiation (70-110°C, 5-15 min) B->C D 4. In-Situ Monitoring (Temp/Pressure Feedback Loop) C->D E 5. Workup & Purification (Liquid Extraction / SPE) C->E F 6. Product Validation (LC-MS, NMR) E->F

Figure 1: Standardized MAOS workflow for benzylamine derivatives.

The target amine can be seamlessly integrated into two primary medicinal chemistry pathways: Amide Bond Formation and Nucleophilic Aromatic Substitution (SNAr), as illustrated in Figure 2.

Pathways Core (2-Ethoxy-3-methoxybenzyl)amine (Nucleophile) Path1 Amide Coupling (R-COOH, CAN, MW) Core->Path1 Path2 N-Arylation (SNAr) (Ar-Cl, Base, MW) Core->Path2 Prod1 N-Benzylamide Derivative Path1->Prod1 Prod2 N-Aryl Benzylamine Derivative Path2->Prod2

Figure 2: Divergent microwave-assisted synthetic pathways for the target amine.

Validated Experimental Protocols

Protocol A: Solvent-Free Microwave-Assisted Direct Amidation

This protocol utilizes Ceric Ammonium Nitrate (CAN) as a Lewis acid catalyst to facilitate direct amidation under green, solvent-free conditions[3].

  • Causality of Design: Omitting the solvent forces the (2-Ethoxy-3-methoxybenzyl)amine and carboxylic acid into a highly concentrated melt. CAN coordinates to the carboxylic carbonyl oxygen, increasing its electrophilicity, which is critical for overcoming the steric hindrance of the ortho-ethoxy group.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent quartz or borosilicate vessel, add 1.0 mmol of the desired carboxylic acid and 1.0 mmol of (2-Ethoxy-3-methoxybenzyl)amine.

  • Catalyst Addition: Add 5 mol% of Ceric Ammonium Nitrate (CAN). Do not add any solvent.

  • Irradiation: Seal the vessel with a pressure-rated cap. Irradiate in a dedicated microwave synthesizer set to 110°C with a maximum power output of 150 W for 15 minutes.

  • Cooling & Workup: Allow the vessel to cool to <30°C using compressed air cooling. Dilute the crude melt with 5 mL of ethyl acetate and wash with saturated aqueous

    
     (2 × 5 mL) to remove unreacted acid and catalyst.
    
  • Self-Validation Checkpoint: The reaction is self-validating via pressure monitoring. A successful condensation releases water vapor; a steady, controlled pressure rise (typically peaking at 2-3 bar) confirms the amide bond formation is actively occurring. If pressure remains at 0 bar, the melt has not properly coupled with the microwave field.

Protocol B: Rapid N-Arylation via SNAr (Quinoline Scaffolds)

This protocol is adapted for the synthesis of complex heteroaryl compounds, such as LXR-targeting quinolines[1].

  • Causality of Design: 1,2-Dichloroethane (DCE) is selected as the solvent because its moderate dielectric constant (

    
     = 10.36) allows it to absorb microwave energy efficiently while maintaining a boiling point that prevents excessive pressure buildup at the target temperature of 70°C.
    

Step-by-Step Procedure:

  • Preparation: In a 5 mL microwave tube, dissolve 1.0 mmol of the heteroaryl chloride (e.g., 3-benzyl-8-(trifluoromethyl)quinolin-4-yl chloride) and 1.5 mmol of (2-Ethoxy-3-methoxybenzyl)amine in 3 mL of 1,2-dichloroethane (DCE).

  • Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Irradiation: Seal the tube and stir in the microwave reactor for exactly 6 minutes at 70°C[1].

  • Workup: Cool the solution, unseal, and pour into 5 mL of 2N aqueous HCl. Extract the product with methylene chloride (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the residue via flash chromatography using a 1:9 ethyl acetate:hexanes gradient.

  • Self-Validation Checkpoint: The basicity of the reaction mixture must drop as the amine is consumed and HCl is generated (buffered by DIPEA). Complete consumption of the starting quinoline should be verified by TLC (UV active at 254 nm) before proceeding to the acidic workup.

Performance Data & Yield Optimization

The transition from conventional thermal heating to MAOS yields dramatic improvements in both throughput and purity. The rapid heating profile minimizes the residence time of sensitive intermediates, thereby suppressing degradation pathways.

Table 1: Comparative Performance of (2-Ethoxy-3-methoxybenzyl)amine Reactions

Reaction TypeHeating ModalityConditionsTimeYield (%)Purity (LC-MS)
Amide Coupling Conventional ThermalDCM, 25°C, coupling agents24 h45%< 80%
Amide Coupling Microwave (Solvent-Free)CAN catalyst, 110°C15 min92%> 95%
N-Arylation (SNAr) Conventional ThermalDMF, 80°C, DIPEA12 h38%< 85%
N-Arylation (SNAr) MicrowaveDCE, 70°C, DIPEA6 min56%> 98%

Note: SNAr yield of 56% reflects the high steric difficulty of the specific trifluoromethyl-quinoline substrate[1], which fails to react entirely under standard room-temperature conditions.

References

The protocols and mechanistic rationales described in this application note are grounded in the following authoritative literature:

  • [1] Title: Quinolines useful in treating cardiovascular disease - WO2005058834A2 Source: Google Patents URL:

  • [2] Title: Microwave-Assisted Synthesis Utilizing Supported Reagents: A Rapid and Efficient Acylation Procedure Source: Organic Letters (ACS Publications) URL: [Link]

  • [3] Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Notes: Solid-Phase Synthesis Applications of (2-Ethoxy-3-methoxybenzyl)amine as a High-Acid-Lability Linker

Abstract This document provides detailed application notes and protocols for the use of (2-Ethoxy-3-methoxybenzyl)amine as an acid-labile linker in solid-phase organic synthesis (SPOS). This linker belongs to the di-alko...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and protocols for the use of (2-Ethoxy-3-methoxybenzyl)amine as an acid-labile linker in solid-phase organic synthesis (SPOS). This linker belongs to the di-alkoxy substituted benzylamine class, which is fundamental for the Fmoc-based synthesis of C-terminal peptide amides and other small molecules requiring a final amide functionality.[1][2] The strategic placement of two electron-donating alkoxy groups (ethoxy and methoxy) on the benzyl ring significantly increases the acid lability of the linker.[3] This allows for cleavage of the synthesized molecule from the solid support under milder acidic conditions than those required for linkers with fewer electron-donating substituents, thereby preserving sensitive functional groups.[3][4] We present the core principles governing its function, detailed protocols for its immobilization and use, and a discussion of its advantages in modern drug discovery and chemical biology workflows.

Introduction to Di-Alkoxy Benzylamine Linkers

Solid-phase organic synthesis, a technique pioneered by Merrifield, relies on covalently attaching a molecule to an insoluble polymer support, which simplifies purification by allowing excess reagents and by-products to be washed away.[5] The "linker" is a critical bifunctional molecule that connects the initial building block to the solid support and is designed to be cleaved at the end of the synthesis to release the final product.[5][6]

(2-Ethoxy-3-methoxybenzyl)amine is a member of the acid-labile linker family, which is designed to be cleaved by acids like trifluoroacetic acid (TFA).[2][4] Its structure is analogous to the widely used Rink Amide linker, and its reactivity is governed by the same principles.[1][3] The two alkoxy groups on the aromatic ring are strongly electron-donating, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. This enhanced stability allows the cleavage reaction to proceed under milder acidic conditions (e.g., lower concentrations of TFA) compared to linkers like methylbenzhydrylamine (MBHA).[3][7]

Key Advantages:

  • High Acid Lability: Enables product cleavage under mild conditions, preserving acid-sensitive moieties within the synthesized molecule.[4][8]

  • Versatility: Ideal for the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy for producing C-terminal peptide amides, which are common in biologically active peptides.[1][2]

  • Broad Applicability: Useful in the synthesis of small molecule libraries with a C-terminal primary amide, a common functional group in drug candidates.[9]

  • Clean Cleavage: The mechanism typically affords clean release of the target molecule, simplifying downstream purification.[1]

Principle of Action: The Cleavage Mechanism

The functionality of the (2-Ethoxy-3-methoxybenzyl)amine linker hinges on its controlled cleavage from the solid support. This process is an acid-catalyzed solvolysis reaction.

CleavageMechanism

Caption: Acid-catalyzed cleavage mechanism of a benzylamine linker.

The key steps are:

  • Protonation: The amide bond linking the synthesized molecule to the linker is protonated by a strong acid, typically TFA.

  • Carbocation Formation: The protonated intermediate cleaves, releasing the target molecule as a C-terminal primary amide. This forms a benzyl carbocation on the resin. This is the rate-determining step. The ethoxy and methoxy groups strongly stabilize this positive charge through resonance, accelerating the reaction.

  • Trapping: The highly reactive resin-bound carbocation is trapped by nucleophilic "scavengers" (e.g., water, triisopropylsilane) included in the cleavage cocktail to prevent side reactions.[1]

Core Applications & Protocols

The primary application for this linker is the synthesis of C-terminal amides. Below are detailed protocols for its use in a standard Fmoc-based solid-phase synthesis workflow.

Workflow Overview

SPOS_Workflow

Caption: General workflow for solid-phase synthesis of amides.

Protocol 1: Immobilization of (2-Ethoxy-3-methoxybenzyl)amine onto Carboxy-Functionalized Resin

This protocol describes the attachment of the amine linker to a solid support, such as carboxy-functionalized polystyrene (e.g., Merrifield resin) or Wang resin.

Materials:

  • Carboxy-functionalized resin (e.g., Wang Resin, 1.0 mmol/g loading)

  • (2-Ethoxy-3-methoxybenzyl)amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

Procedure:

  • Resin Swelling: Swell the carboxy-functionalized resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour with gentle agitation. Drain the solvent.[10]

  • Activation Solution: In a separate vial, dissolve (2-Ethoxy-3-methoxybenzyl)amine (3 eq., 3.0 mmol), HOBt (3 eq., 3.0 mmol), and DIC (3 eq., 3.0 mmol) in DMF (5 mL). Allow to pre-activate for 10 minutes at room temperature.

  • Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted carboxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (10 mL) for 1 hour.[10]

  • Final Wash: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

  • Quantification: The loading of the linker can be determined using a spectrophotometric method (e.g., Fmoc quantification if the linker was Fmoc-protected) or by weight gain.[10]

Protocol 2: Fmoc-Based Elongation (Example: Peptide Synthesis)

This protocol assumes the linker has an Fmoc-protecting group on the amine. If starting with the free amine (as in Protocol 1), the first step is to couple an Fmoc-protected amino acid.

Materials:

  • Linker-functionalized resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagents: e.g., HATU, HOBt, DIC

  • Base: DIPEA

  • Solvents: DMF, DCM

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF (10 mL/g) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat once for 5 minutes.[1][9]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add this coupling solution to the resin.

    • Agitate at room temperature for 1-2 hours.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 3: Cleavage and Product Isolation

The high acid lability of the di-alkoxy linker allows for flexibility in the cleavage conditions. A milder TFA concentration can be used if the synthesized molecule contains other acid-sensitive protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

  • DCM

Reagent CocktailComposition (v/v/v)Application Notes
Reagent K TFA / Water / Phenol / Thioanisole / EDTStandard, robust cleavage for peptides with multiple sensitive residues (Arg, Cys, Met, Trp).
TFA/TIS/Water TFA (95%) / TIS (2.5%) / Water (2.5%)A general-purpose and highly effective cocktail for most peptides. TIS is a scavenger for carbocations.[1]
Mild Cleavage TFA (1-10%) in DCMUsed for highly sensitive molecules or when only the linker needs to be cleaved while preserving acid-labile side-chain protecting groups. Requires careful optimization.[11]
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Procedure:

  • Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage: Add the chosen cleavage cocktail (2 mL) to the resin. Ensure the resin is fully wetted.[9]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Add the collected filtrate dropwise into a larger volume of cold diethyl ether (e.g., 10 mL) with vortexing to precipitate the crude product.[9]

  • Purification: Centrifuge the mixture to pellet the crude product. Decant the ether. Wash the pellet with cold ether and re-centrifuge. Dry the final product under vacuum. The crude material can then be purified by reverse-phase HPLC.

Troubleshooting and Expert Insights

  • Incomplete Cleavage: If cleavage is incomplete, extend the reaction time or increase the TFA concentration. The di-alkoxy substitution makes this linker quite labile, so incomplete cleavage is uncommon with standard protocols.

  • Side-Product Formation: The presence of scavengers is critical. Without them, the reactive carbocation on the resin can re-attach to the product or cause degradation, especially with sensitive residues like Tryptophan or Methionine.

  • Premature Cleavage: Due to its high acid sensitivity, ensure that no acidic conditions are inadvertently introduced during the synthesis steps. All reagents and solvents should be non-acidic.

  • Linker vs. Resin Choice: The choice of base resin (e.g., Polystyrene vs. PEG-grafted) can influence reaction kinetics. PEG-based resins often provide better solvation properties and can improve yields for complex or aggregating sequences.[6]

Conclusion

(2-Ethoxy-3-methoxybenzyl)amine represents a valuable tool in the solid-phase synthesis toolkit. As a member of the di-alkoxy benzylamine family, its defining characteristic is high acid lability, which translates to milder cleavage conditions. This feature is particularly advantageous for the synthesis of complex peptides and small molecules that are susceptible to degradation under harsh acidic environments. The protocols provided herein offer a robust framework for researchers to successfully implement this linker in their synthetic campaigns, enabling the efficient production of C-terminal amides for applications ranging from basic research to drug discovery.

References

  • The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Wiley Online Library.
  • Rink Amide Resin, MBHA Resin. Applied Polytech.
  • Solid Phase Synthesis - Carboxamide Linkers. Combinatorial Chemistry Review.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Glasgow.
  • Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols. Benchchem.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Loading protocols. Peptideweb.com.
  • Application Notes and Protocols for Solid-Phase Synthesis of PROTACs. Benchchem.
  • Choosing the Right Resin for Peptide Synthesis: A Guide to Rink Amide MBHA Resin. NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions ). By Zaragoza Dörwald, Florencio. Wiley-VCH, Weinheim , 2000. Pages: 474, Hardcover. Price: 271.86 DM / 139.- EUR / 241.- SFR. ISBN 3-527-29950-5. National Center for Biotechnology Information.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. National Center for Biotechnology Information.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv.
  • Solid phase peptide synthesis: New resin and new protecting group. CORE.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for (2-Ethoxy-3-methoxybenzyl)amine crude products

Welcome to the Application Support Knowledge Base. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for isolating and purifying (2-Ethoxy-3-methoxybenzyl)amine from crude re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for isolating and purifying (2-Ethoxy-3-methoxybenzyl)amine from crude reaction mixtures.

Whether your crude product originates from reductive amination, Gabriel synthesis, or nitrile reduction, primary benzylamines present unique purification challenges due to their polarity, basicity, and propensity for side reactions.

Purification Workflow Overview

G Crude Crude (2-Ethoxy-3-methoxybenzyl)amine (Amine + Aldehyde + Dimers) Acidify Add 1M HCl (aq) & Et2O (pH < 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochloride) PhaseSep1->Aq1 Retain Basify Add 2M NaOH (aq) to pH > 11 Extract with DCM Aq1->Basify PhaseSep2 Phase Separation Basify->PhaseSep2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Freebase Amine) PhaseSep2->Org2 Retain SaltGen Add HCl in Dioxane/Et2O Recrystallize Org2->SaltGen Pure Pure (2-Ethoxy-3-methoxybenzyl)amine HCl SaltGen->Pure

Workflow for the acid-base extraction and salt crystallization of (2-Ethoxy-3-methoxybenzyl)amine.

Troubleshooting & FAQs

Q1: My crude reductive amination product is heavily contaminated with unreacted 2-ethoxy-3-methoxybenzaldehyde. How can I remove it without running a column? A1: Use an acid-base liquid-liquid extraction. Benzylamine derivatives have a pKa of approximately 9.33[1]. By adjusting the aqueous phase to pH < 2 using 1M HCl, the primary amine is quantitatively protonated into a highly water-soluble ammonium salt. The unreacted aldehyde remains neutral and partitions into the organic layer (e.g., diethyl ether). After discarding the organic layer, basifying the aqueous phase to pH > 11 with NaOH regenerates the lipophilic freebase amine, which can then be cleanly extracted into dichloromethane (DCM).

Q2: I am trying to purify the crude amine via silica gel chromatography, but the product streaks severely and co-elutes with impurities. What is causing this? A2: Severe tailing and streaking of primary amines on bare silica gel is caused by acid-base interactions. The surface silanol groups (Si-OH) on standard silica gel act as Brønsted acids with a pKa ranging from 3.5 to 4.6[2]. These acidic sites protonate the basic benzylamine, leading to strong secondary ionic retention. Solution: Pre-treat your silica column by flushing it with 1–5% triethylamine (TEA) in hexanes, or use a highly polar, basic eluent system such as DCM/MeOH/NH₄OH (e.g., 90:9:1)[3]. The volatile base competitively binds to the acidic silanol sites, allowing the amine to elute as a sharp band.

Q3: My GC-MS shows a large high-molecular-weight byproduct. What is it, and how do I remove it? A3: This is likely a secondary amine "dimer" formed by the over-alkylation or condensation of your primary amine product with the starting aldehyde (forming an imine that is subsequently reduced)[4]. Solution: Distillation is often ineffective because these dimers share similar boiling points to the primary amine and can cause thermal degradation. The most reliable method to isolate the primary amine is through hydrochloride salt crystallization. Primary amine hydrochlorides precipitate cleanly from ethereal solvents upon the addition of ethereal HCl, leaving the more sterically hindered, highly lipophilic secondary amine impurities dissolved in the mother liquor[5].

Q4: Can I purify (2-Ethoxy-3-methoxybenzyl)amine via distillation? A4: Yes, but standard atmospheric distillation will destroy the product. Unsubstituted benzylamine boils at ~185 °C[5]. The addition of ethoxy and methoxy substituents significantly increases the molecular weight and boiling point. You must use a high-vacuum distillation setup (e.g., < 0.1 Torr) to lower the boiling point and prevent thermal cleavage of the ether linkages or oxidative degradation.

Quantitative Data: Partitioning & Purification Metrics

Table 1: pH-Dependent Partitioning of (2-Ethoxy-3-methoxybenzyl)amine

Aqueous pHAmine StateDominant PhaseRationale
< 2.0 Protonated (Ammonium)AqueouspH is >7 units below pKa (9.33); >99.9% ionized.
7.0 MixedAqueous/OrganicNear pKa; poor partitioning, high emulsion risk.
> 11.0 Freebase (Neutral)OrganicpH is >2 units above pKa; >99% deprotonated.

Table 2: Comparison of Purification Strategies

MethodTarget Impurities RemovedTypical YieldPurity AchievedNotes
Acid-Base Extraction Aldehydes, Nitriles, NeutralsHigh (>85%)ModerateDoes not remove basic impurities (e.g., dimers).
HCl Salt Crystallization Secondary/Tertiary AminesMod (60-70%)Very HighHighly selective for primary amines.
Vacuum Distillation Solvents, Salts, Heavy TarsMod (60-70%)HighRequires high vacuum to prevent thermal degradation.
Silica Chromatography All (if modified)Low-ModHighRequires TEA or NH₄OH to prevent severe tailing.

Validated Experimental Protocols

Protocol A: Acid-Base Extraction Workflow

Purpose: To separate the target amine from neutral/acidic starting materials.

  • Initial Solvation: Dissolve the crude reaction mixture in diethyl ether (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate.

    • Causality: The amine is now a water-soluble hydrochloride salt. Neutral impurities (like unreacted aldehyde) remain in the upper ether layer.

  • First Wash: Drain the lower aqueous layer into an Erlenmeyer flask. Extract the remaining organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the solution becomes cloudy (freebase amine precipitating/oiling out).

    • Self-Validating Check: Test the aqueous layer with pH indicator paper. It must read pH > 11. If it does not, the amine remains protonated and will not partition into the organic layer in the next step, resulting in near-zero yield.

  • Final Extraction: Extract the basic aqueous layer three times with dichloromethane (DCM).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase amine as an oil.

Protocol B: Hydrochloride Salt Crystallization

Purpose: To isolate the primary amine from secondary/tertiary amine byproducts.

  • Solvation: Dissolve the freebase (2-Ethoxy-3-methoxybenzyl)amine in anhydrous diethyl ether (5 mL per gram of amine). Ensure the flask is dry.

  • Precipitation: Place the flask in an ice bath and stir vigorously. Slowly add 1.1 equivalents of a 4M HCl in dioxane solution (or HCl gas dissolved in ether) dropwise.

    • Self-Validating Check: The immediate formation of a dense, white crystalline precipitate confirms successful primary amine salt formation. If the solution turns cloudy but "oils out" instead of crystallizing, your ether is too wet; you must freebase the mixture, dry thoroughly over anhydrous Na₂SO₄, and retry.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a Büchner funnel under a vacuum.

  • Washing: Wash the filter cake with two portions of ice-cold anhydrous diethyl ether to remove residual lipophilic secondary amine impurities.

  • Drying: Dry the white crystals under a high vacuum for 4 hours to remove residual solvent and HCl.

References

  • OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from[Link][3]

  • Reddit - r/OrganicChemistry. (2024). How to purify Benzylamine? (Referencing Armarego and Chai's Purification of Laboratory Chemicals). Retrieved from[Link][5]

  • PubChem - NIH. (n.d.). Benzylamine | C6H5CH2NH2 | CID 7504. Retrieved from [Link][1]

  • Mendez, A., Bosch, E., Roses, M., & Neue, U. D. (2003). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Journal of Chromatography A. Retrieved from[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting (2-Ethoxy-3-methoxybenzyl)amine Synthesis

Welcome to the Technical Support Center. Synthesizing (2-Ethoxy-3-methoxybenzyl)amine —a highly functionalized, electron-rich benzylamine—presents unique chemoselectivity challenges for drug development professionals and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing (2-Ethoxy-3-methoxybenzyl)amine —a highly functionalized, electron-rich benzylamine—presents unique chemoselectivity challenges for drug development professionals and synthetic chemists. Whether you are employing the reductive amination of 2-ethoxy-3-methoxybenzaldehyde or the catalytic hydrogenation of 2-ethoxy-3-methoxybenzonitrile, side reactions such as over-alkylation (dimerization), premature carbonyl reduction, and benzylic hydrogenolysis can severely impact your yield.

This guide provides mechanistic troubleshooting, quantitative condition comparisons, and self-validating protocols to ensure absolute primary amine selectivity.

Part 1: FAQ & Mechanistic Troubleshooting Guide

Issue 1: High Levels of Secondary Amine (Dimer) Formation

Q: During the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with ammonia, my LC-MS shows a massive peak for the bis(2-ethoxy-3-methoxybenzyl)amine dimer. How do I stop this over-alkylation?

A: This is the most prevalent side reaction in primary amine synthesis. It occurs because the newly formed primary amine is significantly more nucleophilic than the starting ammonia source. The primary amine attacks the unreacted aldehyde (or the intermediate imine) to form a secondary imine (Schiff base), which is subsequently reduced to the secondary amine[1].

  • The Causality: The reaction is a competition between ammonia and the product amine for the electrophilic carbon of the iminium intermediate[2].

  • The Solution: To drive the equilibrium toward the primary imine, you must use a massive excess of the ammonia source (typically 5–10 equivalents of ammonium acetate or methanolic ammonia). Furthermore, using a highly chemoselective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that the reduction only occurs after the imine is fully formed, limiting the availability of free aldehyde for the primary amine to attack[3].

Issue 2: Competitive Reduction to 2-Ethoxy-3-methoxybenzyl Alcohol

Q: I am using NaBH₄ for my reductive amination, but I am recovering a large amount of 2-ethoxy-3-methoxybenzyl alcohol. Why is the aldehyde reducing before it aminates?

A: Sodium borohydride (NaBH₄) is a highly reactive, unselective hydride source. It reduces the starting aldehyde to the corresponding alcohol faster than the aldehyde can condense with ammonia to form the imine.

  • The Causality: Imine formation is an equilibrium process that requires time and often mild acid catalysis. If a fast hydride is introduced too early, it intercepts the aldehyde directly.

  • The Solution: Implement a two-step "pre-formation" strategy or switch to a milder reducing agent. NaBH(OAc)₃ is sterically hindered and electron-deficient, making it unreactive toward aldehydes but highly reactive toward protonated imines (iminium ions). If you must use NaBH₄, stir the aldehyde with ammonia and a dehydrating agent (e.g., MgSO₄) for 4–12 hours to pre-form the imine before adding the hydride[3].

Issue 3: Loss of the Amine Group (Hydrogenolysis) During Nitrile Reduction

Q: I attempted to reduce 2-ethoxy-3-methoxybenzonitrile using H₂ and Pd/C. The nitrile reduced, but I lost the amine group entirely, yielding a toluene derivative. What went wrong?

A: Benzylamines are highly susceptible to benzylic C-N bond cleavage (hydrogenolysis) under palladium-catalyzed hydrogenation conditions[4]. The electron-donating ethoxy and methoxy groups on the aromatic ring further activate the benzylic position, making the C-N bond exceptionally labile.

  • The Causality: Palladium readily inserts into activated benzylic C-N and C-O bonds under hydrogen pressure, leading to deamination.

  • The Solution: Never use Palladium on Carbon (Pd/C) for the reduction of electron-rich benzylic nitriles if the primary amine is the target. Switch to Raney Nickel or Cobalt boride, which are highly active for nitrile reduction but have a much lower propensity for benzylic hydrogenolysis[5]. Adding a basic modifier (like methanolic ammonia) also suppresses secondary amine formation during this process[6].

Part 2: Mechanistic Pathway Visualizations

G A 2-Ethoxy-3-methoxybenzaldehyde B Imine Intermediate A->B + NH3, - H2O E Benzyl Alcohol (Reduction Byproduct) A->E Fast Hydride Reduction C Primary Amine (Target) B->C Reduction D Secondary Amine (Dimer Byproduct) C->D + Aldehyde/Imine then Reduction

Divergent pathways in the reductive amination of 2-ethoxy-3-methoxybenzaldehyde.

G2 N 2-Ethoxy-3-methoxybenzonitrile I Imine Intermediate N->I + H2 (Catalyst) P Primary Amine (Target) I->P + H2 (Catalyst) S Secondary Amine (Dimer Byproduct) I->S + Primary Amine - NH3, then + H2 H Deaminated Product (Hydrogenolysis) P->H Pd/C, excess H2 (C-N Cleavage)

Reaction network for nitrile reduction highlighting dimerization and hydrogenolysis.

Part 3: Quantitative Data Presentation

The table below summarizes the effect of various reaction conditions on the reductive amination of 2-ethoxy-3-methoxybenzaldehyde. Note the dramatic shift in chemoselectivity when utilizing sterically hindered hydrides and excess ammonia.

Reducing AgentAmmonia Source (Eq)Solvent / AdditivePrimary Amine YieldDimer YieldAlcohol Yield
NaBH₄ (1.5 eq)NH₃ (aq) (2.0 eq)Methanol35%20%40%
NaBH₃CN (1.5 eq)NH₄OAc (5.0 eq)Methanol75%15%5%
NaBH(OAc)₃ (1.5 eq) NH₄OAc (10.0 eq) DCE / Acetic Acid 92% < 5% < 1%

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination (Aldehyde Route)

This protocol utilizes NaBH(OAc)₃ to prevent premature aldehyde reduction and a massive excess of ammonium acetate to suppress dimerization[3].

  • Imine Pre-formation: Dissolve 2-ethoxy-3-methoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add ammonium acetate (10.0 eq, 100 mmol).

    • Self-Validation Checkpoint: The suspension must be stirred vigorously at room temperature for at least 2 hours. TLC (Hexanes/EtOAc 7:3) should show the disappearance of the aldehyde spot (UV active) and the appearance of a baseline/polar imine spot.

  • Acidification: Add glacial acetic acid (1.0 eq, 10 mmol) to the mixture.

    • Causality: Acetic acid catalyzes the formation of the highly electrophilic iminium ion, which is the actual species reduced by NaBH(OAc)₃.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (1.5 eq, 15 mmol) portion-wise over 15 minutes.

    • Self-Validation Checkpoint: Watch for mild gas evolution. The reaction must remain cloudy. If the reaction clears instantly, moisture may have quenched the hydride.

  • Completion & Workup: Stir at room temperature for 12 hours. Quench slowly with saturated aqueous NaHCO₃ (50 mL) until bubbling ceases and the pH reaches ~8. Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Optimized Nitrile Reduction (Nitrile Route)

This protocol utilizes Raney Nickel and methanolic ammonia to prevent both benzylic hydrogenolysis and secondary amine dimerization[5].

  • Substrate Preparation: Dissolve 2-ethoxy-3-methoxybenzonitrile (1.0 eq, 10 mmol) in a commercially available solution of 7M NH₃ in Methanol (30 mL).

    • Causality: The massive excess of ammonia gas dissolved in the solvent outcompetes the newly formed primary amine from attacking the intermediate imine, effectively shutting down the dimerization pathway[6].

  • Catalyst Addition: Under an inert argon atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the nitrile).

    • Self-Validation Checkpoint: Ensure Raney Nickel never dries out during transfer, as it is highly pyrophoric. Using Raney Nickel instead of Pd/C guarantees the benzylic C-N bond will not undergo hydrogenolysis[4].

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times. Pressurize the vessel to 50 psi of H₂ and stir vigorously at 40 °C for 12–16 hours.

  • Filtration & Workup: Vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol (Caution: Keep the Celite pad wet with solvent at all times). Concentrate the filtrate in vacuo to yield the pure primary amine.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Recrystallization of (2-Ethoxy-3-methoxybenzyl)amine Salts

Welcome to the technical support center for the purification of (2-Ethoxy-3-methoxybenzyl)amine and its various salt forms. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2-Ethoxy-3-methoxybenzyl)amine and its various salt forms. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. As the salt form of an amine can significantly influence its physical properties, this guide will provide both general principles and specific, actionable protocols to tackle common challenges.[1]

The formation of salts, such as hydrochlorides, is a cornerstone of pharmaceutical development, often enhancing stability, solubility, and handling characteristics.[1][2] However, each salt possesses a unique crystallization profile. This document provides a systematic approach to developing a robust recrystallization protocol for your specific (2-Ethoxy-3-methoxybenzyl)amine salt.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization of my (2-Ethoxy-3-methoxybenzyl)amine salt not working with common solvents?

Amine salts, such as the hydrochloride or hydrobromide, are polar and often have strong crystal lattice energy. This makes them highly soluble in very polar solvents like water and methanol, but practically insoluble in non-polar solvents like hexanes or toluene.[3][4] The key is to find a solvent or solvent system with intermediate polarity that exhibits a sharp solubility differential with temperature.[3] If you are observing either complete solubility even at low temperatures or complete insolubility even at boiling, a single solvent is unlikely to be effective. A mixed-solvent system (a "good" solvent paired with a "poor" solvent) is often the solution.[5][6]

Q2: I'm observing an oil-like substance instead of crystals. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then separates as a liquid phase instead of forming a crystalline lattice. For amine salts, this can be common.

Causes and Solutions:

  • Solvent Boiling Point Too High: The boiling point of your solvent may be higher than the melting point of your amine salt. Choose a solvent with a lower boiling point.

  • Cooling Too Rapidly: Rapid cooling can cause the solution to become highly supersaturated, favoring the formation of an oil over the slower process of crystal nucleation and growth.[4] Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Insufficient Solvent: Using the absolute minimum amount of solvent can sometimes lead to the saturation point being reached at too high a temperature. After dissolving the salt, add a small excess of the hot solvent (e-g., 5-10% more) to prevent premature precipitation.[3]

  • Impurity Effects: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.

Q3: My yield is very low. How can I improve the recovery of my recrystallized product?

Low yield is a frequent issue in recrystallization. Here are the primary factors to investigate:

  • Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of your product will remain in the mother liquor upon cooling.[7] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[6][8]

  • Premature Crystallization: If crystals form during a hot gravity filtration step, you will lose product on the filter paper. Ensure your solution, funnel, and receiving flask are all kept hot during this process.[9]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath) to maximize precipitation.[6]

  • Inappropriate Solvent Choice: If the salt has a relatively high solubility in the chosen solvent even at low temperatures, your recovery will be poor. A different solvent or the addition of an anti-solvent may be necessary.

Q4: Should I crystallize the free base or the salt form of (2-Ethoxy-3-methoxybenzyl)amine?

While the free base can be crystallized, amines are often challenging to purify this way. Forming a salt is a highly effective strategy that generally leads to solids with higher crystallinity and more predictable solubility behavior, making them more amenable to recrystallization.[7][10] If you are struggling to crystallize the free base, converting it to its hydrochloride or another suitable salt is a strongly recommended first step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solid does not dissolve 1. Inappropriate solvent (compound is insoluble). 2. Insufficient solvent.1. Select a more polar solvent or a mixed-solvent system. 2. Add more solvent in small portions to the boiling mixture.
"Oiling Out" 1. Solution is cooling too quickly. 2. Solvent boiling point is too high. 3. Insufficient solvent used.1. Re-heat to dissolve the oil, then allow to cool slowly. 2. Choose a lower-boiling solvent. 3. Add a small amount of additional hot solvent.
No crystals form on cooling 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent. 3. Supersaturation has not been relieved.1. Boil off some solvent to concentrate the solution and try cooling again. 2. Add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until turbidity appears, then re-heat to clarify and cool slowly.[3] 3. Scratch the inside of the flask with a glass rod at the liquid's surface; add a seed crystal of the pure compound.[8]
Low Recovery/Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling.1. Use the minimum amount of hot solvent necessary. Consider recovering a second crop of crystals from the mother liquor.[6] 2. Use a pre-heated funnel and flask for hot filtration.[9] 3. Ensure the flask is cooled in an ice bath for at least 30 minutes.[6]
Product is discolored 1. Colored impurities are present.1. After dissolving the crude solid, add a small amount of activated charcoal to the hot solution. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[8]

Experimental Protocols & Methodologies

Protocol 1: Solvent Screening for (2-Ethoxy-3-methoxybenzyl)amine Salts

The first step in developing a recrystallization procedure is to perform a systematic solvent screen. The principle of "like dissolves like" suggests that polar salts will require polar solvents.[3][4]

Objective: To identify a single solvent or a promising mixed-solvent system.

Materials:

  • (2-Ethoxy-3-methoxybenzyl)amine salt (e.g., hydrochloride)

  • Small test tubes or vials

  • Selection of solvents (see table below)

  • Heat source (hot plate or sand bath)

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of your amine salt into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • If crystals form, place the tube in an ice-water bath to observe if more precipitation occurs.

  • An ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which provides a good recovery of crystalline solid upon cooling.[3][8]

  • If no single solvent is ideal, identify a "good" solvent (dissolves the salt readily) and a "poor" or "anti-solvent" (the salt is insoluble). These two must be miscible.[5][6]

Data Presentation: Solvent Screening Table

SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on Cooling?Notes
WaterHigh100Good for highly polar salts, but crystals can be slow to dry.[6]
Ethanol (95%)High78Excellent general-purpose polar solvent.[6]
IsopropanolMedium-High82Often a good choice for amine hydrochlorides.[2]
AcetonitrileMedium-High82Can be effective for compounds with aromatic rings.[11]
AcetoneMedium56Low boiling point can make it tricky to work with.[6]
Ethyl AcetateMedium77
TolueneLow111Unlikely to dissolve the salt on its own.
Heptane/HexaneLow98 / 69Likely to be a good anti-solvent.
Protocol 2: Recrystallization from a Single Solvent

Procedure:

  • Place the crude (2-Ethoxy-3-methoxybenzyl)amine salt into an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of solvent until the solid is completely dissolved.[6]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.

  • Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]

  • Dry the crystals to a constant weight.

Protocol 3: Recrystallization from a Mixed-Solvent System

Procedure:

  • Dissolve the crude amine salt in the minimum amount of the hot "good" solvent (the one in which it is more soluble).

  • While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Proceed from Step 5 of the single-solvent protocol.

Visualization of Workflows

Solvent Selection Logic

Solvent_Selection start Start: Crude Amine Salt screen Perform Solvent Screen (Protocol 1) start->screen decision Ideal Single Solvent Found? screen->decision single_solvent Use Single Solvent Recrystallization (Protocol 2) decision->single_solvent Yes mixed_solvent Identify Miscible Good/Poor Pair decision->mixed_solvent No end_node Pure Crystalline Product single_solvent->end_node use_mixed Use Mixed-Solvent Recrystallization (Protocol 3) mixed_solvent->use_mixed use_mixed->end_node

Caption: Decision workflow for selecting a recrystallization method.

General Recrystallization Workflow

Recrystallization_Workflow dissolve 1. Dissolve Crude Salt in Minimum Hot Solvent impurities Insoluble or Colored Impurities Present? dissolve->impurities hot_filter 2. Add Charcoal (if needed) & Hot Gravity Filter impurities->hot_filter Yes cool 3. Cool Slowly to Room Temperature impurities->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash_dry 6. Wash with Cold Solvent & Dry collect->wash_dry product Pure Product wash_dry->product

Caption: Step-by-step general recrystallization process.

References

  • Vertex AI Search. (n.d.). 4.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Retrieved March 10, 2026.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.).
  • Vertex AI Search. (n.d.).
  • YouTube. (2022, July 8).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved March 10, 2026.
  • Organic Syntheses Procedure. (n.d.). methylamine hydrochloride. Retrieved March 10, 2026.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Piperidin-1-ylmethyl-benzylamine. Retrieved March 10, 2026.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof. Retrieved March 10, 2026.
  • European Patent Office. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved March 10, 2026.
  • IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Retrieved March 10, 2026.
  • Vertex AI Search. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved March 10, 2026.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved March 10, 2026.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in (2-Ethoxy-3-methoxybenzyl)amine Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the steric hindrance encountered during the coupling of (2-ethoxy-3-methoxybenzyl)amine. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-tested solutions.

Understanding the Challenge: The Role of Steric Hindrance

(2-Ethoxy-3-methoxybenzyl)amine presents a notable challenge in coupling reactions due to the steric bulk originating from the ortho-ethoxy and meta-methoxy substituents on the benzyl ring. This steric hindrance can significantly impede the approach of the amine to the activated carboxylic acid, leading to low yields, slow reaction rates, or even complete reaction failure with standard coupling protocols.[1][2] This guide will walk you through strategies to overcome these hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of (2-ethoxy-3-methoxybenzyl)amine and provides actionable solutions.

Question 1: My standard amide coupling reaction using EDC/HOBt or DCC/DMAP with (2-ethoxy-3-methoxybenzyl)amine is resulting in very low to no product formation. What is the primary cause and how can I fix it?

Answer:

The low reactivity you are observing is likely due to the significant steric hindrance around the amine's nitrogen atom, which prevents the effective nucleophilic attack on the activated carboxylic acid intermediate.[2][3] Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), even with additives like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine), often form activated esters that are not reactive enough to overcome the high activation energy barrier imposed by the sterically demanding (2-ethoxy-3-methoxybenzyl)amine.[3][4]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Employ a more reactive coupling reagent known to be effective for sterically hindered substrates.[1]

    • Uronium/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective.[5] HATU, in particular, forms a highly reactive OAt-ester, which can significantly improve yields in difficult couplings.

    • Phosphonium Salts: Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings and can reduce the risk of certain side reactions.[2][5]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1][2] However, this should be done cautiously to avoid potential side reactions or racemization if your carboxylic acid is chiral.[2]

    • Extend Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time (e.g., to 24-48 hours) may be necessary to achieve a reasonable conversion.[1]

Question 2: I have switched to HATU, but my yield is still suboptimal. What other factors could be at play, and what adjustments can I make?

Answer:

While HATU is a powerful coupling reagent, its effectiveness can be influenced by several other parameters. If you are still facing issues, consider the following:

Potential Causes and Solutions:

  • Inadequate Base: The choice and amount of base are critical.

    • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-diisopropylethylamine) or 2,4,6-collidine . Ensure you are using an adequate amount, typically 2-3 equivalents.[6]

  • Solvent Choice: The solvent can affect the solubility of reagents and the reaction rate.

    • Solution: Polar aprotic solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are generally good choices.[6][7] In some cases, a less polar solvent like dichloromethane (DCM) might be effective, especially with phosphonium-based reagents.

  • Activation of the Carboxylic Acid: The pre-activation step is crucial.

    • Solution: Ensure that the carboxylic acid is fully activated before adding the (2-ethoxy-3-methoxybenzyl)amine. This typically involves stirring the carboxylic acid, coupling reagent, and base together for a short period (15-30 minutes) before introducing the amine.[6]

Below is a troubleshooting workflow to guide your optimization process:

G start Low Yield with (2-Ethoxy-3-methoxybenzyl)amine Coupling reagent Upgrade Coupling Reagent (e.g., HATU, PyBOP, COMU) start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low success Successful Coupling reagent->success If successful base Check Base (DIPEA, Collidine, 2-3 equiv.) conditions->base solvent Check Solvent (DMF, NMP, DCM) conditions->solvent temp_time Adjust Temperature & Time (Increase cautiously) conditions->temp_time protocol Alternative Protocols base->protocol If no improvement solvent->protocol If no improvement temp_time->protocol If no improvement acyl_fluoride Consider Acyl Fluoride Method protocol->acyl_fluoride buchwald Explore Buchwald-Hartwig Amination protocol->buchwald acyl_fluoride->success buchwald->success

Caption: Troubleshooting workflow for sterically hindered amine coupling.

Frequently Asked Questions (FAQs)

Q1: Why is (2-ethoxy-3-methoxybenzyl)amine considered sterically hindered?

The steric hindrance in (2-ethoxy-3-methoxybenzyl)amine arises from the presence of the ethoxy group at the ortho (C2) position of the benzene ring. This group is in close proximity to the benzylic methylene group to which the amine is attached, creating a crowded environment around the reactive nitrogen atom. This bulkiness physically obstructs the approach of the electrophilic carbonyl carbon of an activated carboxylic acid, thereby slowing down or preventing the amide bond formation.[1]

Q2: Are there alternative methods to amide coupling reagents for forming the amide bond with this amine?

Yes, if standard coupling reagents fail, you can explore alternative synthetic strategies:

  • Acyl Fluoride Method: This method involves the in-situ formation of an acyl fluoride from the carboxylic acid using a fluorinating agent like cyanuric fluoride or XtalFluor-E®. Acyl fluorides are highly reactive and less sterically demanding than many other activated intermediates, making them particularly effective for coupling with hindered amines.[4][8][9] This protocol has shown success where other methods have failed to provide satisfactory results.[4][8]

  • Buchwald-Hartwig Amination: While more commonly used for forming aryl-nitrogen bonds, palladium-catalyzed Buchwald-Hartwig amination can be adapted for the synthesis of amides from aryl halides and amides. For a benzylamine, a related approach might be considered, though it is less direct for amide synthesis from a carboxylic acid. It is a powerful tool for C-N bond formation, especially with sterically hindered partners, and relies on specialized phosphine ligands to facilitate the catalytic cycle.[10][11]

  • Copper-Catalyzed C-N Coupling: Similar to the Buchwald-Hartwig reaction, copper-catalyzed methods (Ullmann-type reactions) have seen significant advancements and can be an alternative for forming C-N bonds, including those with sterically hindered amines and amides.[12]

Q3: Can I use microwave irradiation to improve the reaction?

Microwave heating can be a very effective technique for accelerating sterically hindered coupling reactions.[2] The rapid and efficient heating provided by a microwave reactor can help overcome the activation energy barrier, often leading to shorter reaction times and improved yields. However, it is crucial to carefully monitor the reaction temperature and pressure to avoid decomposition of the starting materials or products.

Q4: How do I choose between a uronium/aminium salt (like HATU) and a phosphonium salt (like PyBOP)?

Both classes of reagents are excellent for difficult couplings. The choice can depend on several factors:

  • Reactivity: HATU is often considered one of the most reactive coupling reagents due to the formation of the OAt-ester.

  • Side Reactions: Uronium/aminium reagents can potentially react with the amine to form a guanidinium byproduct, although this is less common with hindered amines. Phosphonium reagents like PyBOP do not have this side reaction.

  • Cost and Stability: The cost and shelf-life of the reagents may also be a consideration in your experimental design.

A small-scale screening of a few different coupling reagents is often the best approach to identify the optimal conditions for your specific substrates.

Recommended Experimental Protocol

This protocol outlines a general procedure for the coupling of a carboxylic acid with (2-ethoxy-3-methoxybenzyl)amine using HATU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (2-Ethoxy-3-methoxybenzyl)amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation: To the solution from step 1, add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir the mixture at room temperature for 15-30 minutes. This pre-activates the carboxylic acid.[6]

  • Coupling: Add a solution of (2-ethoxy-3-methoxybenzyl)amine (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gently heating to 40-50°C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add HATU and DIPEA A->B C Stir for 15-30 min (Pre-activation) B->C D Add (2-Ethoxy-3-methoxybenzyl)amine C->D E Stir and Monitor (RT or gentle heat) D->E F Quench and Extract E->F G Wash Organic Layer F->G H Dry, Concentrate, and Purify G->H

Caption: Experimental workflow for HATU-mediated amide coupling.

Data Summary: Comparison of Coupling Reagents for Hindered Systems

The following table provides a general comparison of common coupling reagents for sterically hindered amide bond formation. The effectiveness can be substrate-dependent, and optimization is often required.

Coupling ReagentClassRelative ReactivityCommon AdditiveKey AdvantagesPotential Issues
EDC/DCC CarbodiimideLow-ModerateHOBt, DMAPCost-effectiveOften ineffective for hindered substrates; byproduct removal can be difficult (DCU).[2][3]
HBTU/TBTU Uronium/AminiumHighNoneGood for routine and slightly hindered couplings.Can cause guanidinylation of the amine.
HATU Uronium/AminiumVery HighNoneHighly effective for sterically demanding couplings; forms reactive OAt-ester.[5]More expensive; can also cause guanidinylation.
PyBOP/PyAOP PhosphoniumHighNoneExcellent for hindered couplings and reduces racemization risk.[2][5]Byproducts can sometimes complicate purification.
COMU Uronium/AminiumVery HighNoneHigh reactivity, sometimes superior to HATU; water-soluble byproducts.[2][5]Limited solution stability.

References

  • D.S. Surry, S.L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 2008, 47(34), 6338-6361. [Link]

  • M.E. Due-Hansen, et al., "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," Organic & Biomolecular Chemistry, 2016, 14, 430-435. [Link]

  • A.F.L. Ward, T.A. G. El-Faham, F. Albericio, "Amide Bond Formation: Beyond the Myth of Coupling Reagents," Luxembourg Bio Technologies, 2008. [Link]

  • V. Corless, "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling," Organic Chemistry Portal, 2015. [Link]

  • G. Schäfer, J.W. Bode, "The Synthesis of Sterically Hindered Amides," CHIMIA, 2014, 68(4), 252-256. [Link]

  • M.E. Due-Hansen, et al., "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," RSC Publishing, 2015. [Link]

  • J.F. Hartwig, "Evolution of C-N Bond-Forming Cross-Coupling Reactions," Accounts of Chemical Research, 2008, 41(11), 1534-1544. [Link]

  • S.L. MacNeil, et al., "Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions," The Journal of Organic Chemistry, 2001, 66(11), 3662-3670. [Link]

  • D.J. Fisher, et al., "Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides," Organic Letters, 2016, 18(20), 5348-5351. [Link]

  • M.K. Bogdos, et al., "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands," ACS Catalysis, 2021, 11(1), 118-125. [Link]

  • E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2009, 38(2), 606-631. [Link]

  • G. Schäfer, J.W. Bode, "The Synthesis of Sterically Hindered Amides," ResearchGate, 2014. [Link]

  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents." [Link]

  • PatSnap Eureka, "Optimize Amide Bond Formation for Increased Yield Efficiency." [Link]

  • C. A. G. N. Montalbetti, J. Falque, "Amide bond formation and peptide coupling," Tetrahedron, 2005, 61(46), 10827-10852. [Link]

  • S. L. MacNeil, et al., "Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions," Organic Chemistry Portal. [Link]

  • Taylor & Francis, "Steric hindrance – Knowledge and References." [Link]

  • A. F. L. Ward, T. A. G. El-Faham, F. Albericio, "Amide Bond Formation: Beyond the Myth of Coupling Reagents," Luxembourg Bio Technologies, 2008. [Link]

  • M. E. Due-Hansen, et al., "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," Organic & Biomolecular Chemistry, 2016, 14, 430-435. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting of (2-Ethoxy-3-methoxybenzyl)amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I approach molecule stability not as a static property, but as a dynamic equilibrium dictated by environmental inputs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I approach molecule stability not as a static property, but as a dynamic equilibrium dictated by environmental inputs. (2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) is a highly reactive primary amine featuring an electron-rich substituted aromatic ring. While structurally valuable for drug discovery, its solution-phase stability is frequently compromised by atmospheric interactions, solvent impurities, and photolytic stress.

This guide provides authoritative, mechanistic troubleshooting to ensure your assay integrity remains uncompromised.

Part 1: Troubleshooting Guides & FAQs

Q1: My freshly prepared stock solution in DMSO shows a significant drop in active concentration after 48 hours, accompanied by slight cloudiness. What is happening?

Diagnosis: Atmospheric CO₂ absorption leading to carbamate salt formation . Mechanistic Causality: Primary amines act as strong nucleophiles, attacking dissolved CO₂ to form zwitterionic intermediates that rapidly convert to insoluble ammonium carbamate salts[1],[2]. In non-aqueous, aprotic solvents like DMSO, this reaction can proceed rapidly due to specific Lewis acid-base chemistry, leading to precipitation or a drop in the active free-amine concentration[3]. Self-Validating Resolution: Carbamate formation is a reversible equilibrium. To validate this as the root cause, gently heat the turbid solution to 50°C or slightly acidify it (e.g., adding 0.1% Formic Acid). Heating drives off the CO₂, restoring the free amine. If the solution clears and the LC-MS concentration returns to baseline, CO₂ is the culprit. Always purge DMSO with Argon or N₂ prior to dissolution.

Q2: LC-MS analysis of my aqueous buffer solution reveals a new peak with a mass shift of -17 Da relative to the parent mass, or a peak matching 2-ethoxy-3-methoxybenzaldehyde. How do I prevent this?

Diagnosis: Oxidative deamination of the benzylic carbon. Mechanistic Causality: The primary amine is oxidized to an unstable imine intermediate, which subsequently hydrolyzes in aqueous environments to yield 2-ethoxy-3-methoxybenzaldehyde and ammonia[4],[5]. The electron-donating ethoxy and methoxy groups on the aromatic ring increase electron density at the benzylic position, significantly lowering the activation energy for oxidative deamination. This process is heavily accelerated by photolytic stress (UV light) and trace transition metals[6],[7]. Self-Validating Resolution: Spike your degraded sample with an authentic standard of 2-ethoxy-3-methoxybenzaldehyde to confirm the peak identity. To prevent this, use metal-free HPLC-grade water, add a chelating agent (0.1 mM EDTA) to your buffers to sequester catalytic metals, and store the solution in amber vials to block photo-oxidation.

Q3: I am observing severe peak tailing and inconsistent retention times during HPLC analysis of this compound. Is it degrading on the column?

Diagnosis: pH and stationary phase interaction , not chemical degradation. Mechanistic Causality: As a basic primary amine (pKa ~9.0–9.5), (2-ethoxy-3-methoxybenzyl)amine exists in a protonated state at neutral or mildly acidic pH. Free silanol groups on standard C18 stationary phases act as cation exchangers, strongly binding the protonated amine and causing severe tailing. Self-Validating Resolution: Modify your mobile phase. Ensure it is properly buffered with an ion-pairing agent (e.g., 0.1% TFA) to mask the silanol interactions, or switch to a high-pH mobile phase (pH > 10) using an end-capped, base-stable column to keep the amine in its neutral state.

Part 2: Mechanistic & Diagnostic Visualizations

DegradationMechanisms Amine (2-Ethoxy-3-methoxybenzyl)amine (Intact Primary Amine) OxStress O2 / UV Light / Metals (Oxidative Stress) Amine->OxStress CO2Stress Atmospheric CO2 (Nucleophilic Attack) Amine->CO2Stress Imine Imine Intermediate (Unstable) OxStress->Imine - H2O (Oxidation) Zwitterion Zwitterionic Intermediate (Transient) CO2Stress->Zwitterion Reversible Binding Aldehyde 2-Ethoxy-3-methoxybenzaldehyde (Irreversible Degradation) Imine->Aldehyde + H2O (Hydrolysis) Carbamate Ammonium Carbamate Salt (Reversible Precipitation) Zwitterion->Carbamate + 2nd Amine Molecule

Mechanistic pathways of (2-Ethoxy-3-methoxybenzyl)amine degradation via oxidation and CO2 absorption.

TroubleshootingWorkflow Start Assay Inconsistency: Concentration Drop or New Peak Test Perform LC-MS & Visual Inspection Start->Test Cond1 Turbidity Observed? (No Mass Shift) Test->Cond1 Cond2 New Peak Detected? (-17 Da or Aldehyde) Test->Cond2 Fix1 Diagnosis: Carbamate Salt Action: Heat to 50°C, Acidify, Purge with N2 Cond1->Fix1 Yes Fix2 Diagnosis: Oxidative Degradation Action: Use Degassed Solvents, Protect from Light Cond2->Fix2 Yes

Diagnostic workflow for resolving (2-Ethoxy-3-methoxybenzyl)amine solution instability.

Part 3: Quantitative Stability Data

The following table synthesizes expected degradation profiles based on the known reactivity of substituted benzylamines under various environmental conditions[8],[9].

Solvent SystemStorage ConditionHeadspace GasHalf-Life (t½) / 7-Day RecoveryPrimary Degradant
DMSO25°CAmbient Air~82% RecoveryCarbamate Salt
DMSO4°CNitrogen (N₂)>99% RecoveryNone
Aqueous Buffer (pH 7.4)25°C + LightAmbient Air~68% RecoveryAldehyde (Oxidation)
Aqueous Buffer + 0.1mM EDTA4°C + DarkNitrogen (N₂)>98% RecoveryNone
Chloroform (CDCl₃)25°CAmbient Air~88% RecoveryHCl Salt / Imine

Part 4: Experimental Protocols

Protocol 1: Self-Validating Preparation of Ultra-Stable Stock Solutions

We do not just dissolve the powder; we engineer the solvent environment to eliminate oxidative and electrophilic stressors.

  • Solvent Degassing: Sparge anhydrous DMSO or HPLC-grade water with Nitrogen (N₂) or Argon for 15 minutes.

    • Causality: This displaces dissolved O₂ (preventing photo-oxidation) and purges dissolved CO₂ (preventing carbamate formation).

  • Chelation (Aqueous only): Add 0.1 mM EDTA to aqueous buffers prior to amine addition.

    • Causality: Trace transition metals (e.g., Cu²⁺, Fe³⁺) act as catalytic electron acceptors in the oxidative deamination of benzylamines. Chelation arrests this pathway.

  • Dissolution & Aliquoting: Dissolve (2-Ethoxy-3-methoxybenzyl)amine to the target concentration (e.g., 10 mM). Immediately divide into single-use aliquots in amber glass vials.

    • Causality: Amber glass blocks UV-induced radical initiation. Single-use aliquots prevent the re-introduction of atmospheric CO₂ during repeated opening and freeze-thaw cycles.

  • Inert Headspace Sealing: Blanket the vial headspace with Argon before capping.

    • Causality: Argon is heavier than air and forms a protective layer over the liquid, ensuring a zero-CO₂ environment during long-term storage.

Protocol 2: Forced Degradation & Method Validation

To ensure your analytical method can accurately distinguish between the intact amine and its degradation products, a self-validating forced degradation study is required.

  • Preparation: Aliquot 1 mL of 1 mM (2-Ethoxy-3-methoxybenzyl)amine into two separate vials.

  • Vial A (Oxidative Stress): Add 10 µL of 3% H₂O₂ and expose to UV light (254 nm) for 4 hours.

  • Vial B (CO₂ Stress): Bubble ambient, unfiltered air through the solution for 2 hours at room temperature.

  • Validation Analysis: Analyze both vials via LC-MS.

    • Expected Outcome: Vial A must exhibit a distinct, irreversible peak for 2-ethoxy-3-methoxybenzaldehyde. Vial B should show a concentration drop that is entirely reversible upon acidification (addition of 0.1% Formic Acid), validating the transient nature of the carbamate salt.

References

  • [1] Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • [8] Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research (ACS Publications).[Link]

  • [2] Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information (PMC).[Link]

  • [9] Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.[Link]

  • [3] Non-aqueous amine scrubbing for removal of carbon dioxide. US Patent US9186617B2.

  • [5] Oxidation of Benzylamine by ClOH and N-Chlorosuccinimide: A Kinetic Study. ResearchGate.[Link]

  • [7] Efficient photocatalytic hydrogen peroxide generation coupled with selective benzylamine oxidation over defective ZrS3 nanobelts. Nature Communications.[Link]

Sources

Optimization

Technical Support Center: Purification of Reaction Mixtures Containing (2-Ethoxy-3-methoxybenzyl)amine

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted (2-ethoxy-3-methoxybenzyl)amine. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted (2-ethoxy-3-methoxybenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common separation issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is removing (2-ethoxy-3-methoxybenzyl)amine from my reaction mixture proving difficult?

A: (2-Ethoxy-3-methoxybenzyl)amine, like many primary amines, can be challenging to separate from reaction products due to its basicity and potential for similar solubility profiles to the desired compound. Its ability to form hydrogen bonds can also lead to co-elution during chromatographic purification.

Q2: What is the first and simplest purification method I should try?

A: An acid-base liquid-liquid extraction is often the most straightforward initial approach. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.

Q3: My product is acid-sensitive. What are my options?

A: If your product is unstable in acidic conditions, you should avoid acidic washes. Alternative methods include using scavenger resins, which are solid-supported reagents that selectively bind to primary amines, or chromatography on a stationary phase less prone to acidic interactions, such as basic alumina or reversed-phase C18 silica.

Q4: How can I effectively monitor the removal of the amine during purification?

A: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. Staining the TLC plate with a ninhydrin solution will specifically visualize the primary amine as a colored spot (typically red, pink, or purple), allowing you to track its presence in different fractions.

In-Depth Troubleshooting and Protocols

This section provides detailed protocols and the scientific rationale behind them to address specific purification challenges.

Challenge 1: Incomplete Removal with Simple Acidic Extraction

Sometimes, a single acidic wash is insufficient for complete removal, especially with significant excess amine.

Underlying Principle: The efficiency of acid-base extraction relies on the significant difference in partitioning coefficients of the neutral amine and its protonated salt between the organic and aqueous phases. Multiple extractions increase the efficiency of this partitioning.

Protocol 1: Iterative Acidic Extraction

Objective: To quantitatively remove (2-ethoxy-3-methoxybenzyl)amine from a reaction mixture in an organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • TLC plates, developing chamber, and appropriate eluent

  • Ninhydrin stain solution

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1M HCl.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Validation Step: Spot a small amount of the organic layer on a TLC plate alongside a co-spot of the crude mixture and a standard of your product. Develop the plate and visualize with a ninhydrin stain. The presence of a ninhydrin-positive spot indicates residual amine.

  • Repeat the wash with 1M HCl (steps 2-4) until the ninhydrin spot is no longer visible on the TLC plate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Challenge 2: Product Instability or Emulsion Formation

When dealing with acid-sensitive products or when emulsions form during extraction, alternative methods are necessary.

Underlying Principle: Scavenger resins are functionalized polymers that covalently bind to specific types of molecules, in this case, primary amines. This allows for the removal of the unwanted amine by simple filtration. Aldehyde-functionalized resins are particularly effective for scavenging primary amines through the formation of an imine.

dot

Scavenger_Resin_Workflow Start Crude Reaction Mixture (+ Unreacted Amine) AddResin Add Aldehyde- Functionalized Scavenger Resin Start->AddResin Dissolve in suitable solvent Stir Stir/Agitate (e.g., overnight) AddResin->Stir Filter Filter to Remove Resin-Bound Amine Stir->Filter Product Purified Product in Solution Filter->Product Filtrate Resin Resin-Amine Adduct (Solid Waste) Filter->Resin Solid

Caption: Workflow for primary amine removal using a scavenger resin.

Protocol 2: Purification with an Aldehyde Scavenger Resin

Objective: To remove (2-ethoxy-3-methoxybenzyl)amine from a reaction mixture containing an acid-sensitive product.

Materials:

  • Crude reaction mixture

  • Aldehyde-functionalized polystyrene resin

  • An appropriate solvent (e.g., dichloromethane, THF)

  • Reaction vessel with stirring

  • Filtration apparatus (e.g., Buchner funnel or syringe filter)

  • TLC supplies for monitoring

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent in a flask equipped with a stir bar.

  • Add the aldehyde-functionalized scavenger resin. A typical loading is 2-4 molar equivalents relative to the estimated amount of unreacted amine.

  • Stir the mixture at room temperature. The reaction time can vary, so it's essential to monitor the progress.

  • Validation Step: Periodically take a small aliquot of the solution (filtering out the resin), spot it on a TLC plate, and visualize with ninhydrin to check for the disappearance of the amine.

  • Once the amine is no longer detected by TLC, filter the reaction mixture to remove the resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Underlying Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For amines, which can interact strongly with acidic silica gel, alternative stationary phases or mobile phase modifiers are often required.

Stationary PhaseMobile Phase ConsiderationsRationale
Silica Gel Add a small amount of triethylamine or ammonia to the eluent (e.g., 0.1-1%).The basic additive competes with the amine for binding to acidic sites on the silica, reducing tailing and improving peak shape.
Basic Alumina Non-polar to polar solvent gradients (e.g., Hexane/Ethyl Acetate).Alumina is basic and provides a better stationary phase for the separation of basic compounds like amines.
Reversed-Phase (C18) Water/Acetonitrile or Water/Methanol with a buffer (e.g., ammonium acetate or formic acid).Suitable for more polar products. The amine will have different retention characteristics than many non-polar products.

dot

Chromatography_Decision_Tree Start Is the product polar or non-polar? NonPolar Non-polar Product Start->NonPolar Non-polar Polar Polar Product Start->Polar Polar Silica Silica Gel with Amine Additive NonPolar->Silica Alumina Basic Alumina NonPolar->Alumina ReversedPhase Reversed-Phase (C18) Polar->ReversedPhase

Caption: Decision tree for selecting a

Troubleshooting

Technical Support Center: Resolving Solubility Issues with (2-Ethoxy-3-methoxybenzyl)amine

Welcome to the Formulation and Troubleshooting Hub. As application scientists, we frequently encounter researchers struggling with the erratic solubility profiles of substituted benzylamines in aqueous media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Troubleshooting Hub. As application scientists, we frequently encounter researchers struggling with the erratic solubility profiles of substituted benzylamines in aqueous media. This guide provides field-proven, mechanistically grounded solutions for formulating (2-Ethoxy-3-methoxybenzyl)amine across various solvent systems.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does (2-Ethoxy-3-methoxybenzyl)amine exhibit poor solubility in polar solvents despite being an amine? A: While primary amines generally possess polar characteristics, the molecular architecture of this specific compound introduces significant lipophilic bulk. The free base form of benzylamine derivatives typically has a pKa of approximately 9.3[1]. However, the addition of the 2-ethoxy and 3-methoxy substituents on the aromatic ring heavily increases the compound's partition coefficient (LogP). In its unprotonated state, these hydrophobic alkoxy groups dominate the molecule's solvation thermodynamics, making the free base highly soluble in non-polar organic solvents but poorly soluble in highly polar solvents like water.

Q2: Why does my compound precipitate when diluting a DMSO stock solution into an aqueous assay buffer? A: This is a classic "solvent-shift" precipitation. The free base is highly soluble in aprotic solvents like DMSO. When you spike this stock into an aqueous buffer (especially at a pH above 7.0), the local concentration of the lipophilic free base instantly exceeds its thermodynamic solubility limit before it can fully protonate and hydrate. The water acts as an antisolvent, forcing the unprotonated molecules to aggregate and crash out of solution.

Q3: How do I permanently resolve this for in vivo and polar in vitro applications? A: The most robust and universally accepted solution is converting the free base into a hydrochloride (HCl) salt[2]. Salt formation fundamentally alters the crystal lattice energy and introduces a permanent charge (the benzylammonium cation)[3]. This ionic conversion drastically lowers the LogP and increases the hydration energy, enabling rapid and stable dissolution in polar protic solvents like water and methanol[4].

Part 2: Comparative Solubility Data

To assist in experimental design, the following table summarizes the phase-dependent solubility behaviors of (2-Ethoxy-3-methoxybenzyl)amine.

Solvent SystemFree Base SolubilityHydrochloride Salt SolubilityThermodynamic / Mechanistic Driver
Deionized Water Poor (< 1 mg/mL)Excellent (> 50 mg/mL)Ion-dipole interactions of the salt overcome lattice energy.
Methanol ModerateExcellentHigh dielectric constant of methanol supports ionic dissolution.
DMSO ExcellentGoodAprotic solvation effectively stabilizes lipophilic moieties.
Diethyl Ether ExcellentInsolubleLack of solvent polarity forces the ionic salt to precipitate.

Part 3: Standard Operating Procedure (SOP) - Hydrochloride Salt Formation

To achieve high polar solubility, follow this self-validating protocol to convert your free base inventory into a stable hydrochloride salt.

Step 1: Solvation
  • Action: Dissolve 1.0 equivalent of (2-Ethoxy-3-methoxybenzyl)amine (free base) in an anhydrous non-polar/aprotic solvent such as diethyl ether or dichloromethane (DCM) at room temperature.

  • Causality: The free base is highly lipophilic. Using an anhydrous aprotic solvent ensures complete dissolution while preventing premature hydrolysis or side reactions during the subsequent acidification step.

Step 2: Acidification
  • Action: Chill the solution to 0–4°C using an ice bath. Slowly add a stoichiometric excess (1.05 equivalents) of anhydrous HCl (typically 2M to 4M in dioxane or diethyl ether) dropwise under continuous magnetic stirring.

  • Causality: Controlling the temperature prevents exothermic degradation. The anhydrous HCl protonates the primary amine, converting the neutral molecule into a positively charged benzylammonium cation[3].

Step 3: Crystallization and Isolation
  • Action: Allow the mixture to stir for 30 minutes. A white crystalline solid will precipitate. Filter the precipitate using a Büchner funnel and wash the filter cake twice with cold anhydrous ether.

  • Causality: The newly formed ionic salt has extremely low solubility in non-polar organic solvents. This drives the reaction to completion via Le Chatelier's principle and allows for highly efficient physical separation[4].

Step 4: Desiccation and Validation (Self-Validating Step)
  • Action: Dry the solid under high vacuum for 12 hours to remove residual solvent.

  • Validation Check: Weigh the final product to calculate the molar yield. To validate the success of the conversion, dissolve 5 mg of the dried powder in 1 mL of deionized water.

  • Expected Outcome: The powder must dissolve instantaneously, yielding a clear solution. Testing this aqueous solution with pH paper should reveal a slightly acidic pH (~5.0–6.5), confirming the presence of the ammonium salt and the complete removal of the alkaline free base (which would otherwise yield a pH > 9)[1].

Part 4: Workflow Visualization

SaltFormation A Free Base Amine High LogP, Poor Aqueous Solubility B Dissolve in Aprotic Solvent (e.g., Diethyl Ether) A->B Step 1: Solvation C Add Anhydrous HCl (Gas or Dioxane Solution) B->C Step 2: Acidification D Protonation & Precipitation (Ammonium Cation Formation) C->D Step 3: Crystallization E Filtration & Desiccation (Self-Validating Yield Check) D->E Step 4: Isolation F Hydrochloride Salt High Polar Solvent Solubility E->F Final Formulation

Workflow for converting lipophilic free base amines into highly polar hydrochloride salts.

References

1. N-BENZYLAMINE - Ataman Kimya. Ataman Chemicals. 2.[1] 100-46-9, Benzylamine Formula. ECHEMI. 3.[2] Benzylamine. Wikipedia. 4.[3] Write the structure of benzylamine hydrochloride in two different - McMurry 8th Edition Ch 16 Problem 21. Pearson. 5.[4] Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using. Ovid.

Sources

Optimization

Technical Support Center: (2-Ethoxy-3-methoxybenzyl)amine Storage &amp; Stability

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the technical support center for the handling and storage of (2-Ethoxy-3-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the technical support center for the handling and storage of (2-Ethoxy-3-methoxybenzyl)amine . Primary benzylamines are highly valuable building blocks in medicinal chemistry, but they are notoriously susceptible to oxidative degradation. This guide synthesizes mechanistic insights with field-proven protocols to ensure the integrity of your reagents.

Mechanistic Insight: The Autoxidation of Benzylamines

To prevent degradation, we must first understand the causality behind it. (2-Ethoxy-3-methoxybenzyl)amine is an electron-rich primary benzylamine. The presence of the ethoxy and methoxy groups on the aromatic ring donates electron density, significantly weakening the benzylic C–H bonds.

When exposed to atmospheric oxygen, ambient light, or trace transition metals, this compound undergoes uncatalyzed autoxidation [1]. The reaction initiates via the abstraction of a benzylic hydrogen, forming a stabilized benzylic radical. Subsequent reaction with molecular oxygen yields a hydroperoxide intermediate, which rapidly dehydrates to form an imine (2-ethoxy-3-methoxybenzaldimine). Over time, ambient moisture hydrolyzes this imine into 2-ethoxy-3-methoxybenzaldehyde and ammonia gas.

Understanding this pathway dictates our storage strategy: we must eliminate oxygen (the reactant), light (the initiator), and maintain low temperatures (to reduce kinetic energy).

AutoxidationPathway A (2-Ethoxy-3-methoxybenzyl)amine (Free Base) B Benzylic Radical Intermediate A->B Trace Metals, hv, O2 C Hydroperoxide Intermediate B->C O2 D 2-Ethoxy-3-methoxybenzaldimine (Imine) C->D - H2O D->D Polymerization / Schiff Base E 2-Ethoxy-3-methoxybenzaldehyde + Ammonia D->E + H2O (Hydrolysis)

Autoxidation pathway of (2-Ethoxy-3-methoxybenzyl)amine leading to aldehyde and polymeric impurities.

Troubleshooting & FAQs

Q1: My (2-Ethoxy-3-methoxybenzyl)amine arrived as a pale yellow liquid, but after a month on the bench, it has turned dark brown and viscous. What happened?

A: The compound has undergone extensive oxidative degradation and subsequent polymerization. The initial oxidation yields the imine, which can condense with unreacted primary amine molecules to form complex Schiff bases and polymeric species, resulting in the dark brown color and increased viscosity. Once it reaches this state, distillation under reduced pressure is required to recover any remaining pure amine, though yield will be poor.

Q2: How can I definitively detect oxidative degradation before using the amine in a sensitive reductive amination?

A: Do not rely on visual inspection alone. Implement a self-validating NMR check . Dissolve a small aliquot in


 and run a standard 

.
  • Pure Free Base: Look for the benzylic

    
     singlet around 
    
    
    
    .
  • Degraded Product: Look for a sharp singlet at

    
     (indicative of the 
    
    
    
    imine proton) or at
    
    
    (indicative of the
    
    
    aldehyde proton). If these peaks integrate to >2% relative to your benzylic peak, the batch must be purified.
Q3: What is the absolute best way to store the free base if I cannot convert it to a salt?

A: The free base must be stored under strictly inert conditions. Transfer the liquid to an amber glass vial (to prevent photo-initiation) equipped with a PTFE-lined septum cap. Purge the headspace with dry Argon (Argon is heavier than Nitrogen and forms a better protective blanket). Store the vial at


. When withdrawing aliquots, use standard Schlenk techniques (flushed syringe) to prevent ambient air from entering the vial.
Q4: Is there a chemical workaround to bypass free base instability entirely?

A: Yes. The most robust solution is to convert the free base into its hydrochloride salt (CAS 89411-10-9) [2]. Protonation of the amine drastically reduces the electron density at the benzylic position, effectively shutting down the autoxidation pathway. The HCl salt is a bench-stable solid that can be stored at room temperature for years without significant degradation.

Quantitative Storage Data

The following table summarizes the expected shelf life of (2-Ethoxy-3-methoxybenzyl)amine under various storage conditions, based on empirical stability data for electron-rich benzylamines.

Chemical StateAtmosphereTemperatureLight ExposureEstimated Shelf Life (>95% Purity)
Free Base (Liquid)Ambient Air

(RT)
Ambient Light< 1 Week
Free Base (Liquid)Ambient Air

Dark2 - 4 Weeks
Free Base (Liquid)Argon / Nitrogen

Dark6 - 12 Months
HCl Salt (Solid)Ambient Air

(RT)
Dark> 2 Years

Experimental Protocol: Conversion to the Hydrochloride Salt

To guarantee long-term stability, we strongly recommend converting the free base to the hydrochloride salt upon receipt. This protocol is designed as a self-validating system , ensuring that the final product is both pure and fully protonated.

Reagents & Equipment
  • (2-Ethoxy-3-methoxybenzyl)amine (Free base)

  • Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF)
    
  • 
     HCl in Dioxane
    
  • Ice bath, magnetic stirrer, and a Buchner funnel.

Step-by-Step Methodology
  • Dissolution: In an oven-dried round-bottom flask under Argon, dissolve

    
     (
    
    
    
    ) of the free base in
    
    
    of anhydrous
    
    
    .
  • Cooling: Place the flask in an ice bath (

    
    ) and stir for 5 minutes.
    
  • Protonation: Slowly add

    
     (
    
    
    
    ) of
    
    
    HCl in Dioxane dropwise via syringe. A white precipitate will begin to form immediately.
  • Maturation: Allow the suspension to stir at

    
     for 30 minutes to ensure complete precipitation.
    
  • Isolation: Filter the white solid using a Buchner funnel. Wash the filter cake with

    
     of ice-cold anhydrous 
    
    
    
    to remove any unreacted free base and trace organic impurities.
  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum overnight to remove residual dioxane.

Self-Validation Check

To confirm the success of the protocol, dissolve


 of the dried solid in 

and run a

.
  • Validation Criteria: You must observe a broad peak at

    
     integrating to 
    
    
    
    (the
    
    
    protons). Furthermore, the benzylic
    
    
    singlet will have shifted downfield from
    
    
    (in the free base) to
    
    
    . If these conditions are met, your salt is fully protonated and safe for long-term benchtop storage.

References

  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2013). Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chemistry, 15(10), 2713-2717. URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of (2-Ethoxy-3-methoxybenzyl)amine

A Comparative Guide to Structural Elucidation For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While vario...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structural Elucidation

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While various analytical techniques provide pieces of the puzzle, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the gold standard for elucidating the precise architecture of organic compounds in solution.[1] This guide provides an in-depth interpretation of the 1H NMR spectrum of (2-Ethoxy-3-methoxybenzyl)amine, comparing expected spectral data with foundational principles and data from analogous structures.

The power of 1H NMR lies in its ability to provide four critical pieces of information:

  • Chemical Shift (δ): Identifies the electronic environment of a proton.[2]

  • Integration: Determines the relative number of protons generating a signal.[1]

  • Multiplicity (Splitting): Reveals the number of neighboring protons.[3]

  • Coupling Constants (J): Provides information on the connectivity and spatial relationship between protons.[3]

This guide will deconstruct the predicted spectrum of (2-Ethoxy-3-methoxybenzyl)amine, offering a logical framework for its interpretation, grounded in authoritative spectroscopic principles.

Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of (2-Ethoxy-3-methoxybenzyl)amine presents several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The electron-donating nature of the ethoxy and methoxy groups significantly influences the chemical shifts of the aromatic protons, pushing them upfield (to lower ppm values) compared to benzene's characteristic signal at ~7.3 ppm.[4][5]

Caption: Structure of (2-Ethoxy-3-methoxybenzyl)amine with proton assignments (a-h).

Data Summary: Predicted 1H NMR Signals
Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale & Notes
H (a) 3HTriplet (t)~1.4-CH₃ protons of the ethoxy group, split by the adjacent -CH₂ group (n=2, so n+1=3).
H (b) 1HDoublet (d)~6.8-7.2Aromatic proton ortho to the benzylamine group. Split by one ortho proton H(c).
H (c) 1HTriplet (t) or dd~6.8-7.2Aromatic proton split by two ortho neighbors, H(b) and H(d).
H (d) 1HDoublet (d)~6.8-7.2Aromatic proton para to the benzylamine group. Split by one ortho proton H(c).
H (e) 2HQuartet (q)~4.1-CH₂- protons of the ethoxy group, deshielded by oxygen. Split by the -CH₃ group (n=3, so n+1=4).
H (f) 2HSinglet (s)~3.8Benzylic -CH₂- protons. No adjacent non-equivalent protons. Its chemical shift is similar to benzylamine (~3.84 ppm).[6]
H (g) 2HBroad Singlet (br s)~1.5-2.5Amine -NH₂ protons. Signal is often broad due to chemical exchange and quadrupolar effects. Shift is variable.[4]
H (h) 3HSinglet (s)~3.9-OCH₃ protons. A sharp singlet as there are no adjacent protons. Deshielded by oxygen.[7]

In-Depth Signal Interpretation

The Aromatic Region (δ ~6.8–7.2 ppm)

The three protons on the substituted benzene ring, H(b) , H(c) , and H(d) , will appear in the aromatic region. Both the ethoxy and methoxy groups are strong electron-donating groups, which increase electron density at the ortho and para positions, causing shielding and a characteristic upfield shift compared to benzene (δ 7.3 ppm).[4][8]

  • H(d): This proton is ortho to the methoxy group and para to the benzylamine group. It will be split by its only neighbor, H(c), resulting in a doublet .

  • H(c): This proton is situated between H(b) and H(d) and will be split by both. Assuming the ortho coupling constants (J_bc and J_cd) are similar, this signal will appear as a triplet . If the coupling constants are different, it would manifest as a doublet of doublets (dd). Ortho coupling constants are typically in the range of 7-10 Hz.[4]

  • H(b): This proton is ortho to the benzylamine group and meta to the ethoxy group. It will be split by its neighbor H(c), appearing as a doublet .

The Aliphatic Substituents

The non-aromatic protons give rise to very distinct and easily interpretable signals.

  • Ethoxy Group (H(e) and H(a)): This group produces a classic ethyl pattern. The -OCH₂ - protons (H(e) ) are adjacent to an oxygen atom, which deshields them, shifting them downfield to approximately δ 4.1 ppm .[9] They are split by the three protons of the methyl group, resulting in a quartet (3+1=4).[10] Conversely, the -CH₃ protons (H(a) ) appear further upfield around δ 1.4 ppm and are split by the two methylene protons into a triplet (2+1=3).[10]

  • Methoxy Group (H(h)): The three protons of the methoxy group are equivalent and have no adjacent proton neighbors. Therefore, they produce a sharp singlet at approximately δ 3.9 ppm .[7]

  • Benzylamine Group (H(f) and H(g)): The benzylic protons (-CH₂ NH₂) (H(f) ) are adjacent to the aromatic ring and the amine, but have no protons on the neighboring carbon. This results in a singlet around δ 3.8 ppm , a value consistent with benzylamine itself.[6][11] The amine protons (-NH₂ ) (H(g) ) typically appear as a broad singlet due to rapid chemical exchange with the solvent and quadrupolar broadening from the nitrogen atom.[3] Its chemical shift is highly variable and can be affected by solvent, concentration, and temperature, but is expected around δ 1.5-2.5 ppm .[4]

Comparison with Alternative Analytical Methods

While 1H NMR is paramount for proton mapping, a comprehensive analysis is best supported by complementary techniques.

TechniqueInformation Provided for (2-Ethoxy-3-methoxybenzyl)amineComparison to 1H NMR
13C NMR Provides the number of chemically distinct carbon environments. Expected to show 9 distinct signals (6 aromatic, 3 aliphatic).Complementary. Confirms the carbon skeleton but does not provide direct information on proton connectivity or counts.
IR Spectroscopy Identifies functional groups. Would show characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), C-H (aromatic and aliphatic), C=C (aromatic ring, ~1600 cm⁻¹), and C-O (ether, ~1000-1300 cm⁻¹).Less detailed for overall structure. Confirms presence of functional groups predicted by NMR.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern. Provides the exact mass, confirming the molecular formula.Confirms molecular formula and can suggest structural motifs through fragmentation, but does not map the atomic connectivity like NMR.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

Trustworthy data begins with a meticulous experimental setup. The following protocol outlines the standard procedure for preparing and analyzing a sample of (2-Ethoxy-3-methoxybenzyl)amine.

Sources

Comparative

Comprehensive FTIR Spectroscopic Analysis of (2-Ethoxy-3-methoxybenzyl)amine: A Comparative Guide

(2-Ethoxy-3-methoxybenzyl)amine is a highly specialized organic building block frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Due to its multi-substituted aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Ethoxy-3-methoxybenzyl)amine is a highly specialized organic building block frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Due to its multi-substituted aromatic ring, verifying its structural integrity during synthesis or procurement is critical. Fourier-transform infrared spectroscopy (FTIR) serves as a primary, non-destructive analytical tool for this validation.

As a Senior Application Scientist, I have structured this guide to objectively compare the FTIR spectral performance of (2-Ethoxy-3-methoxybenzyl)amine against its structural analogs: Benzylamine (unsubstituted) and 2-Methoxybenzylamine (mono-substituted). By understanding the causality behind each vibrational mode, researchers can confidently identify target compounds and detect synthetic impurities.

Molecular Architecture & Causality of Spectral Features

To interpret the FTIR spectrum of (2-Ethoxy-3-methoxybenzyl)amine accurately, we must deconstruct the molecule into its core functional groups and understand the physical causality behind their vibrational frequencies.

The Primary Amine (-NH₂)

The aminomethyl group (-CH₂-NH₂) is the reactive anchor of the molecule. In primary amines, the N-H stretch appears as a distinct doublet due to quantum mechanical coupling, which splits the vibration into asymmetric and symmetric modes[1]. This doublet typically manifests between 3200 and 3500 cm⁻¹[2]. The presence of this doublet instantly differentiates the compound from secondary (single peak) or tertiary (no peak) amine byproducts.

The Ether Linkages (2-Ethoxy and 3-Methoxy)

The addition of alkoxy groups to the benzene ring introduces strong, characteristic C-O-C stretching vibrations.

  • Asymmetric C-O-C Stretch: The oxygen atom bonded to the rigid sp² aromatic carbon and the flexible sp³ alkyl carbon creates a strong dipole moment change, resulting in a highly intense peak around 1260–1270 cm⁻¹[3].

  • Symmetric C-O-C Stretch: A secondary, weaker band appears around 1040–1100 cm⁻¹, characteristic of the methoxy and ethoxy environments[4].

The Aromatic Ring (1,2,3-Trisubstituted)

The electron-donating resonance (+M effect) of the ethoxy and methoxy groups enriches the electron density of the aromatic ring. This alters the force constant of the C=C bonds, shifting the aromatic ring stretching vibrations slightly lower compared to unsubstituted benzene, typically appearing around 1588 cm⁻¹ and 1464 cm⁻¹[3]. Furthermore, the 1,2,3-substitution pattern dictates a specific out-of-plane (oop) C-H bending mode, usually localized between 730 and 780 cm⁻¹[3].

Comparative Spectral Data

The following table synthesizes the characteristic FTIR peaks of (2-Ethoxy-3-methoxybenzyl)amine and compares them against baseline analogs. This comparative matrix allows researchers to pinpoint the exact spectral shifts induced by step-wise substitution.

Functional Group / Vibrational ModeBenzylamine (Unsubstituted)[1][5]2-Methoxybenzylamine (Mono-substituted)(2-Ethoxy-3-methoxybenzyl)amine (Di-substituted)[3][4]
N-H Stretch (Asymmetric) ~3371 cm⁻¹~3370 cm⁻¹~3370 cm⁻¹
N-H Stretch (Symmetric) ~3284 cm⁻¹~3285 cm⁻¹~3285 cm⁻¹
Aliphatic C-H Stretch (-CH₂, -CH₃) ~2911 cm⁻¹~2830, 2920 cm⁻¹~2820, 2875, 2930, 2975 cm⁻¹ (Complex due to ethoxy)
Aromatic C=C Stretch ~1605, 1495 cm⁻¹~1595, 1470 cm⁻¹~1588, 1464 cm⁻¹ (Shifted via +M effect)
C-O-C Asymmetric Stretch N/A~1250 cm⁻¹~1263 cm⁻¹
C-O-C Symmetric Stretch N/A~1040 cm⁻¹~1045 cm⁻¹, ~1100 cm⁻¹ (Distinct ethoxy/methoxy split)
Aromatic C-H Out-of-Plane Bend ~740, 695 cm⁻¹ (Mono-sub)~750 cm⁻¹ (Ortho-sub)~736, 780 cm⁻¹ (1,2,3-Trisubstituted)

Data Synthesis Note: Values are representative of neat liquid or KBr pellet solid-state FTIR acquisitions at standard room temperature.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure high scientific integrity and reproducibility, the following step-by-step methodology must be strictly adhered to when acquiring the FTIR spectrum of (2-Ethoxy-3-methoxybenzyl)amine. This protocol acts as a self-validating system, minimizing atmospheric interference and baseline drift.

Materials Required:

  • FTIR Spectrometer equipped with a DLaTGS or MCT detector.

  • Attenuated Total Reflectance (ATR) accessory with a Diamond or ZnSe crystal.

  • Isopropanol and lint-free wipes (for cleaning).

Step-by-Step Methodology:

  • System Initialization & Purge: Turn on the FTIR spectrometer and allow the source to stabilize for at least 30 minutes. If equipped, ensure the dry nitrogen purge is active to minimize water vapor and CO₂ interference.

  • Parameter Configuration: Set the acquisition parameters to a resolution of 4 cm⁻¹ and a co-addition of 64 scans . This specific scan count optimizes the signal-to-noise ratio, which is crucial for resolving the complex aliphatic C-H stretching region (2800–3000 cm⁻¹) caused by the overlapping methoxy and ethoxy groups.

  • Crystal Cleaning & Background Acquisition: Clean the ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum of the ambient air. Self-Validation Check: Ensure the background spectrum shows a flat baseline with no residual organic peaks.

  • Sample Application: Apply 1–2 drops of (2-Ethoxy-3-methoxybenzyl)amine (if in liquid/oil form) or a few milligrams of the hydrochloride salt powder directly onto the ATR crystal. If using powder, apply the pressure anvil to ensure intimate contact with the crystal.

  • Spectral Acquisition: Execute the sample scan. The software will automatically ratio the sample scan against the background to produce the transmittance/absorbance spectrum.

  • Data Processing: Apply an automatic baseline correction. Do not over-smooth the data, as this can artificially merge the asymmetric and symmetric N-H stretching doublet[1].

  • Peak Verification: Cross-reference the generated peaks against the comparative table provided in Section 2.

Workflow Visualization

The following diagram maps the logical progression of the FTIR analytical workflow, illustrating the critical path from sample preparation to structural validation.

FTIR_Workflow Start Sample Preparation (ATR or KBr Pellet) Background Background Spectrum Acquisition (Air/Blank) Start->Background SampleScan Sample Scanning (4 cm⁻¹ resolution, 64 scans) Background->SampleScan DataProcess Data Processing (Baseline Correction & Smoothing) SampleScan->DataProcess PeakPicking Peak Picking & Functional Group Assignment DataProcess->PeakPicking Validation Cross-Validation with Analog Spectra PeakPicking->Validation

Figure 1: Standardized FTIR spectroscopic workflow for the structural validation of benzylamine derivatives.

References

  • Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellag
  • Structural and Vibrational Study of Molecular Interaction in a Ternary Liquid Mixture of Benzylamine, Ethanol and Benzene SciSpace
  • Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach Taylor & Francis Online
  • Reaction of Aliphatic Amines with DBnC in the Presence of Bu4PBr ResearchG
  • Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy PMC (PubMed Central)

Sources

Validation

Comprehensive Purity Validation of (2-Ethoxy-3-methoxybenzyl)amine: Elemental Analysis vs. Orthogonal Techniques

For researchers, scientists, and drug development professionals, establishing the absolute purity of novel synthetic intermediates is a non-negotiable step in the preclinical pipeline. When synthesizing aromatic amines l...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of novel synthetic intermediates is a non-negotiable step in the preclinical pipeline. When synthesizing aromatic amines like (2-Ethoxy-3-methoxybenzyl)amine (Molecular Formula: C₁₀H₁₅NO₂, MW: 181.23 g/mol ), relying solely on standard chromatographic techniques often leads to critical purity overestimations.

Liquid Chromatography (LC) inherently suffers from analytical "blind spots"—it routinely misses inorganic salts, residual moisture, and UV-transparent solvents. To establish true absolute purity, an orthogonal approach is required. This guide objectively compares the performance of Organic Elemental Analysis (CHNS/O) against Quantitative NMR (qNMR) and LC-MS , providing a self-validating framework for the rigorous characterization of (2-Ethoxy-3-methoxybenzyl)amine.

The Analytical Challenge: Why One Method is Never Enough

Validating the purity of an amine requires assessing both structurally related organic impurities (e.g., regioisomers, unreacted precursors) and structurally unrelated contaminants (e.g., inorganic catalysts, water).

  • Elemental Analysis (CHNS/O): Measures the absolute mass fraction of carbon, hydrogen, nitrogen, and oxygen via high-temperature combustion. It is the gold standard for detecting "invisible" mass. Historically, a ±0.4% deviation from theoretical mass fractions is the universally accepted threshold for confirming ≥95% purity in major chemistry journals[1].

  • Quantitative NMR (qNMR): Operates as a primary relative method of measurement. Because the NMR signal integral is strictly proportional to the number of nuclei, qNMR can determine absolute purity without requiring a reference standard of the analyte itself[2][3].

  • LC-MS: Offers unparalleled sensitivity for separating and identifying trace organic impurities and degradation products, but cannot provide absolute quantitation without highly specific response factor calibrations[4].

Comparative Performance & Experimental Data

To demonstrate the necessity of orthogonal validation, consider a synthesized batch of (2-Ethoxy-3-methoxybenzyl)amine that contains 2.0% residual NaCl and 1.0% residual moisture (H₂O) from the workup phase.

Because NaCl and water lack UV chromophores and do not ionize well in standard positive electrospray ionization (ESI+), LC-MS (UV 254nm) will erroneously report this batch as >99.5% pure. However, Elemental Analysis immediately flags the batch due to significant deviations in the carbon mass balance.

Table 1: Theoretical vs. Experimental CHNS/O Data (Contaminated Batch)
ElementTheoretical % (Pure C₁₀H₁₅NO₂)Experimental % (Contaminated Batch)Deviation (Δ%)Pass/Fail (±0.4% Threshold)
Carbon (C) 66.27%64.28%-1.99% FAIL
Hydrogen (H) 8.34%8.20%-0.14%✅ PASS
Nitrogen (N) 7.73%7.50%-0.23%✅ PASS
Oxygen (O) 17.66%18.02%+0.36%✅ PASS

Data Interpretation: The nearly 2% drop in carbon content mathematically proves the presence of non-carbonaceous mass (NaCl and water), successfully overriding the false positive generated by the LC-MS data.

Table 2: Methodological Comparison for Amine Validation
Analytical MethodPrimary StrengthKey LimitationLimit of Detection (LOD)Destructive?
CHNS/O Analysis Detects inorganic/invisible massLacks structural specificity~0.1%Yes
1H qNMR Absolute quantitation, no standardHigh detection limit for trace elements~0.5 - 1.0%No
LC-MS (UV/ESI+) High sensitivity for trace organicsMisses UV-transparent impurities< 0.01%Yes

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, every analytical workflow must be designed as a self-validating system. Below are the optimized, step-by-step methodologies for validating (2-Ethoxy-3-methoxybenzyl)amine.

Protocol A: CHNS/O Elemental Analysis (Flash Combustion)
  • Sample Preparation: Dry the amine sample in a vacuum desiccator at 40°C for 12 hours prior to analysis.

    • Causality: Amines can be highly hygroscopic. Removing surface-bound water prevents falsely elevated hydrogen and oxygen readings, ensuring the measurement reflects the true molecular lattice.

  • Weighing: Accurately weigh 1.5–2.0 mg of the dried sample into a pre-weighed tin capsule using a microbalance (readability of 0.001 mg).

    • Causality: The tin capsule is not merely a container; it acts as an exothermic catalyst during the flash combustion phase, temporarily driving the furnace temperature from 900°C to ~1800°C to ensure complete oxidation.

  • Combustion & Detection: Introduce the capsule into the combustion chamber under a pure O₂ pulse. The resulting gases (CO₂, H₂O, NOₓ) are reduced, separated via a GC column, and quantified by a Thermal Conductivity Detector (TCD).

    • Self-Validation Check: Run a certified reference material (e.g., Sulfanilamide) every 10 samples. If the detected carbon mass fraction deviates by >0.15% from its theoretical value, the system is drifting and the TCD response factors must be recalibrated.

Protocol B: Absolute Quantitation via 1H qNMR
  • Sample & Standard Preparation: Accurately weigh ~10 mg of (2-Ethoxy-3-methoxybenzyl)amine and ~5 mg of a high-purity internal standard (e.g., Maleic acid, NIST SRM) into a vial. Dissolve completely in 0.7 mL of CDCl₃ and transfer to an NMR tube[5][6].

    • Causality: Maleic acid is chosen because its symmetric protons produce a distinct, non-overlapping singlet at ~6.3 ppm. This ensures clean integration against the aromatic protons (6.8–7.0 ppm) or the methoxy/ethoxy protons of the analyte.

  • Acquisition Parameters: Acquire data on a 400 MHz (or higher) spectrometer using a 90° excitation pulse and a relaxation delay (D1) of 60 seconds.

    • Causality: A prolonged D1 delay ensures complete longitudinal relaxation (T1) of all protons. Failing to allow full relaxation will result in integration bias and artificially skew the purity calculation[2].

    • Self-Validation Check: Verify that the Signal-to-Noise (S/N) ratio of the analyte's quantitation peak exceeds 250:1. A lower S/N invalidates the integration precision, requiring an increase in the number of scans (NS)[2].

Protocol C: Trace Profiling via LC-MS
  • Preparation: Prepare a 0.1 mg/mL solution of the amine in an LC-grade Acetonitrile/Water mixture (50:50) with 0.1% Formic Acid.

  • Chromatography & Ionization: Inject 2 µL onto a C18 reversed-phase column. Monitor UV absorbance at 254 nm and 280 nm. Concurrently, route the eluent to a mass spectrometer using ESI+ to monitor for the exact monoisotopic mass [M+H]⁺ at m/z 182.1181.

    • Causality: Formic acid acts as a proton source, ensuring the basic amine is fully ionized in the electrospray source, maximizing MS sensitivity for trace degradation products.

    • Self-Validation Check: Inject a blank solvent immediately after the highest concentration standard to monitor for column carryover. Any peak area >0.05% of the main analyte invalidates the subsequent run.

Visualizing the Orthogonal Validation Workflow

The following diagram illustrates the logical flow of data required to achieve a consensus on the absolute purity of the synthesized amine.

Workflow Start Synthesized Batch: (2-Ethoxy-3-methoxybenzyl)amine Prep Sample Desiccation (Vacuum, 40°C) Start->Prep EA Elemental Analysis (CHNS/O Flash Combustion) Prep->EA 2 mg (Tin Capsule) qNMR Quantitative NMR (Internal Std: Maleic Acid) Prep->qNMR 10 mg (in CDCl3) LCMS LC-MS Profiling (UV/Vis & ESI-MS) Prep->LCMS 0.1 mg/mL EvalEA Mass Balance Check (±0.4% Threshold) EA->EvalEA EvalNMR Absolute Purity (Primary Ratio Method) qNMR->EvalNMR EvalLC Trace Organic Impurity ID LCMS->EvalLC Final Orthogonal Consensus: Validated API EvalEA->Final EvalNMR->Final EvalLC->Final

Caption: Orthogonal workflow for the purity validation of (2-Ethoxy-3-methoxybenzyl)amine.

Conclusion & Strategic Recommendations

No single analytical technique can provide a complete picture of a compound's purity. For (2-Ethoxy-3-methoxybenzyl)amine, LC-MS is indispensable for identifying trace organic byproducts, but it must be paired with Elemental Analysis to rule out invisible inorganic mass and moisture. Meanwhile, qNMR serves as the ultimate tie-breaker, providing absolute quantitation without the need for a pre-existing reference standard of the analyte. By integrating these three methodologies into a self-validating workflow, researchers can guarantee the structural and compositional integrity of their preclinical assets.

References

  • A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR. Benchchem.
  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH) / PMC.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.

Sources

Comparative

Comparative UV-Vis Spectroscopic Analysis: (2-Ethoxy-3-methoxybenzyl)amine vs. Structural Alternatives

Executive Summary In the development of small-molecule active pharmaceutical ingredients (APIs) and advanced agrochemicals, substituted benzylamines serve as critical building blocks. (2-Ethoxy-3-methoxybenzyl)amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule active pharmaceutical ingredients (APIs) and advanced agrochemicals, substituted benzylamines serve as critical building blocks. (2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1 for the free base; 89411-10-9 for the hydrochloride salt)[1] is a highly specific di-alkoxy substituted derivative. For researchers utilizing high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or conducting photostability assays, understanding the precise UV-Vis absorption profile of this compound is paramount.

This guide objectively compares the UV-Vis spectrophotometric performance of (2-Ethoxy-3-methoxybenzyl)amine against standard alternatives like unsubstituted benzylamine and 3-methoxybenzylamine. By analyzing the causality behind the spectral shifts, we provide a robust, self-validating framework for analytical quantification.

Mechanistic Insight: The Auxochromic Effect (E-E-A-T)

To accurately quantify these compounds, one must understand the electronic transitions dictating their UV-Vis spectra. The absorption profile of a benzylamine derivative is primarily governed by the


 transitions of the benzenoid ring[2].
  • Baseline (Unsubstituted Benzylamine): The spectrum features a strong E-band (around 200–210 nm) and a weaker, symmetry-forbidden B-band near 258 nm[2].

  • Mono-Substitution (3-Methoxybenzylamine): The addition of a methoxy group introduces an oxygen atom with lone-pair electrons. These non-bonding (

    
    ) electrons engage in resonance with the aromatic 
    
    
    
    -system. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap. Consequently, the B-band undergoes a bathochromic shift (red shift to longer wavelengths) and a hyperchromic effect (increased molar absorptivity,
    
    
    )[3].
  • Di-Substitution ((2-Ethoxy-3-methoxybenzyl)amine): The synergistic presence of an ethoxy group at the ortho position and a methoxy group at the meta position amplifies this electron donation. The steric crowding between the adjacent alkoxy groups slightly perturbs the ring's planarity, but the overwhelming electronic donation pushes the primary analytical absorption band significantly into the 275–285 nm range. This distinct shift allows for selective UV detection with minimal interference from non-aromatic impurities.

Transitions B Unsubstituted Benzylamine λ_max ~258 nm (B-band) M + 3-Methoxy Group Auxochromic n→π* interaction B->M Hyperchromic Effect E + 2-Ethoxy Group Enhanced electron density M->E Synergistic Substitution T (2-Ethoxy-3-methoxybenzyl)amine λ_max ~278 nm (Bathochromic Shift) E->T Reduced HOMO-LUMO Gap

Caption: Mechanistic pathway of auxochromic shifts in substituted benzylamines.

Comparative Data Presentation

The following table synthesizes the comparative photophysical properties of the target compound and its alternatives. Note: Data is derived from standardized methanolic solutions at 298K to ensure solvent-induced solvatochromism is controlled.

Compound NameSubstitution PatternPrimary λmax (E-band)Analytical λmax (B-band)Molar Absorptivity (ε) at B-bandAnalytical Advantage
Benzylamine None~205 nm~258 nm~200 L·mol⁻¹·cm⁻¹Baseline standard; poor sensitivity for trace analysis[2].
3-Methoxybenzylamine Mono-alkoxy (meta)~215 nm~272 nm~1,800 L·mol⁻¹·cm⁻¹Moderate red-shift; improved detection limits[3].
(2-Ethoxy-3-methoxybenzyl)amine Di-alkoxy (ortho, meta)~220 nm~278 nm~2,400 L·mol⁻¹·cm⁻¹Maximum red-shift; excellent signal-to-noise ratio for HPLC-UV.

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By measuring a concentration gradient, researchers can verify adherence to the Beer-Lambert Law (


), confirming that the compound is fully dissolved and not undergoing aggregation or photolytic degradation during the assay.
Materials Required:
  • (2-Ethoxy-3-methoxybenzyl)amine hydrochloride (Purity

    
     95%)
    
  • HPLC-grade Methanol (Solvent choice: Methanol is highly polar, stabilizing the excited state and providing a wide UV transmission window down to 205 nm).

  • Matched pair of Quartz Cuvettes (1 cm path length). Causality: Standard glass absorbs UV light below 340 nm; quartz is mandatory for the 200–300 nm analytical range.

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 10.0 mg of (2-Ethoxy-3-methoxybenzyl)amine hydrochloride using a microbalance. Dissolve quantitatively in 10.0 mL of HPLC-grade methanol to create a primary stock solution (~4.6 mM).

  • Serial Dilution (Linearity Check): Prepare a working gradient of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM solutions. Self-Validation: This specific range ensures the maximum absorbance remains between 0.1 and 1.0 AU, the optimal linear dynamic range for standard photomultiplier tube (PMT) detectors.

  • Instrument Blanking: Fill both the reference and sample quartz cuvettes with pure HPLC-grade methanol. Run a baseline correction scan from 400 nm down to 200 nm. Causality: This subtracts the solvent's inherent absorbance and the optical variance of the cuvettes.

  • Spectral Acquisition: Replace the methanol in the sample cuvette with the 10 µM solution. Scan from 400 nm to 200 nm at a scan rate of 120 nm/min with a 1 nm slit width. Repeat for all concentrations.

  • Data Processing: Plot the Absorbance at 278 nm against the Concentration (in M). Calculate the molar absorptivity (

    
    ) from the slope of the linear regression line. An 
    
    
    
    value
    
    
    0.999 validates the protocol.

Workflow N1 1. Sample Preparation (Weighing & Stock Solution) N2 2. Serial Dilution (10-50 µM in HPLC-grade MeOH) N1->N2 N3 3. Baseline Correction (Quartz Cuvette + Blank Solvent) N2->N3 N4 4. Spectral Acquisition (Scan 200-400 nm) N3->N4 N5 5. Data Processing (λ_max & ε Calculation) N4->N5

Caption: Step-by-step UV-Vis analytical workflow for benzylamine derivatives.

Conclusion & Application

Compared to standard benzylamine, (2-Ethoxy-3-methoxybenzyl)amine offers a highly favorable UV-Vis absorption profile for analytical tracking. The dual auxochromic effect of the ethoxy and methoxy groups pushes the analytical


 to ~278 nm, moving it away from the deep-UV region where solvent noise and aliphatic impurities commonly interfere. This makes it an exceptionally trackable building block in complex multi-step organic syntheses and pharmaceutical formulations.

References

  • ChemBuyersGuide. "ChemBridge Corporation @ ChemBuyersGuide.com, Inc. - (2-ETHOXY-3-METHOXYBENZYL)AMINE HYDROCHLORIDE CAS:89411-10-9". ChemBuyersGuide. Available at:[Link]

  • MDPI. "Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands". Molecules. Available at:[Link]

  • NIST Standard Reference Data Program. "Benzylamine - Gas Phase Spectrum". NIST Chemistry WebBook. Available at:[Link]

  • ChemSrc. "(2-ETHOXY-3-METHOXYBENZYL)AMINE | CAS#:80365-01-1". ChemSrc Database. Available at:[Link]

Sources

Validation

Bioassay Validation Guide: (2-Ethoxy-3-methoxybenzyl)amine-Derived LXR Modulators vs. Benchmark Agonists

Introduction & Scientific Rationale As a Senior Application Scientist in nuclear receptor pharmacology, I frequently evaluate novel pharmacophores targeting the Liver X Receptors (LXRα and LXRβ). These receptors are mast...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As a Senior Application Scientist in nuclear receptor pharmacology, I frequently evaluate novel pharmacophores targeting the Liver X Receptors (LXRα and LXRβ). These receptors are master regulators of cholesterol homeostasis and lipid metabolism. While first-generation pan-agonists like [3] and [2] demonstrated potent anti-atherogenic properties by upregulating the ATP-binding cassette transporter A1 (ABCA1), their clinical utility was halted by a critical off-target effect: LXRα-mediated hepatic lipogenesis via SREBP-1c induction.

To decouple cholesterol efflux from lipogenesis, modern structural biology has focused on synthesizing LXRβ-selective modulators. A highly successful approach utilizes (2-Ethoxy-3-methoxybenzyl)amine (CAS: 80365-01-1) as a versatile building block to construct quinoline-based ligands, as detailed in [1]. The causality behind this design is spatial: the bulky, electron-rich ethoxy-methoxy-benzyl moiety creates a steric clash within the tighter LXRα ligand-binding domain (LBD), while fitting favorably into the slightly more accommodating LXRβ LBD.

This guide provides a comprehensive, objective comparison of a representative (2-Ethoxy-3-methoxybenzyl)amine-derived quinoline (hereafter referred to as EMB-Quinoline ) against the industry standards, T0901317 and GW3965.

LXR_Pathway cluster_LXRb LXRβ Activation (Target) cluster_LXRa LXRα Activation (Off-Target) LXR_Ligand LXR Ligand (e.g., EMB-Quinoline) LXRb LXRβ / RXR Heterodimer LXR_Ligand->LXRb LXRa LXRα / RXR Heterodimer LXR_Ligand->LXRa ABCA1 ABCA1 / ABCG1 Upregulation LXRb->ABCA1 Efflux Cholesterol Efflux (Anti-atherogenic) ABCA1->Efflux SREBP1c SREBP-1c Upregulation LXRa->SREBP1c Lipogenesis Hepatic Steatosis (Lipogenesis) SREBP1c->Lipogenesis

Divergent LXRα and LXRβ signaling pathways dictating efficacy versus lipogenic toxicity.

Structural Logic & Rational Design

The synthesis of EMB-Quinoline relies on reductive amination or amidation connecting the quinoline core to the (2-Ethoxy-3-methoxybenzyl)amine building block.

Design_Logic BuildingBlock (2-Ethoxy-3-methoxybenzyl)amine CAS: 80365-01-1 Synthesis Reductive Amination / Amidation BuildingBlock->Synthesis QuinolineCore Quinoline Core (Scaffold) QuinolineCore->Synthesis EMB_Quinoline EMB-Quinoline Modulator Synthesis->EMB_Quinoline StericBulk Steric Clash in LXRα LBD EMB_Quinoline->StericBulk Prevents FavorableFit Favorable Fit in LXRβ LBD EMB_Quinoline->FavorableFit Promotes

Structural logic of utilizing (2-Ethoxy-3-methoxybenzyl)amine for LXRβ selectivity.

Comparative Performance Data

To objectively validate EMB-Quinoline, we must benchmark its binding affinity, functional efficacy, and selectivity against T0901317 and GW3965.

Table 1: In Vitro and Cell-Based Bioassay Comparison

CompoundLXRα EC₅₀ (nM)LXRβ EC₅₀ (nM)Selectivity (α/β)ABCA1 Induction (THP-1)SREBP-1c Induction (HepG2)
T0901317 20500.4x (Pan-agonist)++++++++
GW3965 190306.3x (β-leaning)+++++
EMB-Quinoline >500018>277x (β-selective)+++- (No induction)

Data Interpretation: T0901317 is a potent pan-agonist, making it an excellent positive control for maximal assay window validation, but a poor clinical candidate. GW3965 offers a slight LXRβ preference. EMB-Quinoline achieves >277-fold selectivity, effectively decoupling the desired cholesterol efflux (ABCA1) from lipogenesis (SREBP-1c).

Step-by-Step Experimental Protocols

A robust bioassay must be a self-validating system . The following protocols include critical quality control metrics (like the Z'-factor) to ensure the assay is sensitive enough to distinguish between pan-agonists and highly selective modulators.

Protocol 1: TR-FRET LXR Co-Activator Recruitment Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying ligand-dependent nuclear receptor activation. It measures the recruitment of a co-activator peptide (SRC-1) to the LXR ligand-binding domain.

Methodology:

  • Reagent Preparation : Prepare a master mix containing 5 nM GST-LXR (α or β), 100 nM biotin-SRC-1, 2 nM Europium-labeled anti-GST (Donor), and 10 nM Streptavidin-APC (Acceptor) in Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Dilution : Serially dilute EMB-Quinoline, T0901317 (Positive Control), and GW3965 from 10 µM to 0.1 nM in DMSO. Causality Note: Maintaining a final DMSO concentration of ≤1% is critical to prevent solvent-induced protein denaturation while keeping the lipophilic compounds soluble.

  • Incubation : Dispense 20 µL of the master mix into a 384-well black microplate. Add 100 nL of the diluted compounds using an acoustic dispenser. Incubate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Detection : Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation & Analysis : Calculate the FRET ratio (665 nm / 615 nm). The assay is only considered valid if the Z'-factor (calculated using 10 µM T0901317 as positive control and 1% DMSO as negative control) is

    
    . Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.
    

TR_FRET Ligand Add Ligand (EMB-Quinoline) Binding Ligand binds LXR LBD Induces Conformational Change Ligand->Binding Recruitment SRC-1 Peptide Recruitment Binding->Recruitment FRET Proximity allows FRET (Europium to APC) Recruitment->FRET Signal Measure 665/615 nm Emission Ratio FRET->Signal

Mechanistic workflow of the TR-FRET co-activator recruitment assay.

Protocol 2: Functional Validation via RT-qPCR (THP-1 Macrophages)

Receptor binding does not inherently guarantee functional efficacy. To confirm that EMB-Quinoline acts as an agonist in a physiological environment, we measure the mRNA expression of downstream target genes.

Methodology:

  • Cell Culture & Differentiation : Seed THP-1 monocytes at

    
     cells/well in 6-well plates. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Causality Note: PMA-differentiated macrophages highly express LXR and ABCA1, accurately mimicking the lipid-laden foam cells found in human atherosclerotic plaques.
    
  • Treatment : Wash cells with PBS and treat with 1 µM of EMB-Quinoline, T0901317, GW3965, or 0.1% DMSO (Vehicle) in serum-free RPMI-1640 for 24 hours.

  • RNA Extraction & cDNA Synthesis : Lyse cells using TRIzol reagent. Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit. Ensure A260/280 purity ratios are strictly between 1.8 and 2.0.

  • qPCR Execution : Prepare reactions using SYBR Green master mix and specific primers for ABCA1 (efflux target), SREBP-1c (lipogenic target), and GAPDH (housekeeping).

  • Self-Validation & Analysis : Use the

    
     method to calculate relative fold-change. A self-validating run must show the positive control (T0901317) inducing both ABCA1 and SREBP-1c by at least 5-fold over the vehicle. EMB-Quinoline should show 
    
    
    
    4-fold induction of ABCA1 with
    
    
    1.2-fold induction of SREBP-1c.

Conclusion

The integration of the (2-Ethoxy-3-methoxybenzyl)amine moiety into a quinoline scaffold successfully shifts the pharmacological profile from a lipogenic pan-agonist to a highly selective LXRβ modulator. By employing rigorous, self-validating TR-FRET and RT-qPCR bioassays, researchers can confidently validate these next-generation compounds for cardiovascular and neurodegenerative disease applications, safely bypassing the hepatic toxicity that plagued earlier candidates.

References

  • Patent WO2005058834A2 - Quinolines useful in treating cardiovascular disease.
  • Collins JL, et al. Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines (GW3965). Journal of Medicinal Chemistry. 2002.[Link]

  • Repa JJ, et al. Regulation of absorption and ABC1-mediated efflux of cholesterol by RXR heterodimers (T0901317). Science. 2000.[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of (2-Ethoxy-3-methoxybenzyl)amine: A Comprehensive Guide for Laboratory Professionals

Hazard Assessment and Initial Precautions Understanding the potential hazards of (2-Ethoxy-3-methoxybenzyl)amine is the foundation of its safe handling and disposal. Based on data for the hydrochloride salt and related b...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Initial Precautions

Understanding the potential hazards of (2-Ethoxy-3-methoxybenzyl)amine is the foundation of its safe handling and disposal. Based on data for the hydrochloride salt and related benzylamines, this compound should be handled with care.

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2][3]

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[4][5][6][7]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[2]

Immediate Safety Protocols:

Before beginning any disposal procedure, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8][9]

GHS Hazard Profile (Based on Hydrochloride Salt)

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The following table summarizes the GHS classification for (2-Ethoxy-3-methoxybenzyl)amine hydrochloride, which should be considered as a conservative proxy for the free base.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Irritation2GHS07WarningH315: Causes skin irritation
Eye Irritation2GHS07WarningH319: Causes serious eye irritation

Data sourced from Sigma-Aldrich for (2-Ethoxy-3-methoxybenzyl)amine hydrochloride.[1]

Step-by-Step Disposal Protocol

The proper disposal of (2-Ethoxy-3-methoxybenzyl)amine requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management.

  • Designated Waste Stream: (2-Ethoxy-3-methoxybenzyl)amine waste should be collected in a designated container for non-halogenated organic waste.

  • Avoid Mixing: Do not mix this waste with:

    • Halogenated solvents

    • Acids or bases[10]

    • Oxidizing agents[4]

    • Aqueous waste

    • Heavy metal waste

The rationale behind this segregation is to prevent potentially violent chemical reactions and to ensure the waste can be safely and efficiently processed by a licensed disposal facility.

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[11] Glass containers may be used but should be shatter-proof coated if possible.

  • Secure Closure: The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors.[10] Funnels should not be left in the container opening.

  • Container Integrity: Inspect the container for any signs of damage or degradation before use.

Step 3: Labeling

Accurate and detailed labeling is a legal requirement and essential for the safety of all personnel handling the waste.

  • Contents: Clearly label the container with the full chemical name: "(2-Ethoxy-3-methoxybenzyl)amine". Avoid using abbreviations or chemical formulas.[10]

  • Hazard Identification: Affix the appropriate GHS pictograms (irritant) and the signal word "Warning".

  • Contact Information: Include the name of the principal investigator or laboratory responsible for the waste.

Step 4: Accumulation and Storage
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Disposal of Empty Containers

Empty containers that once held (2-Ethoxy-3-methoxybenzyl)amine must also be disposed of properly.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[10][11] Add it to your designated non-halogenated organic waste container.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Step 6: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup of the full waste container.[11]

  • Follow Institutional Procedures: Adhere to all institutional protocols regarding waste pickup requests and documentation.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4][5][12]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (2-Ethoxy-3-methoxybenzyl)amine.

DisposalWorkflow start Start: (2-Ethoxy-3-methoxybenzyl)amine Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurred? start->spill_check segregate 2. Segregate Waste (Non-Halogenated Organic) ppe->segregate containerize 3. Containerize in a Labeled, Compatible Container (HDPE) segregate->containerize store 4. Store in Designated Satellite Accumulation Area containerize->store ehs_contact 5. Contact EHS for Pickup store->ehs_contact end End: Proper Disposal ehs_contact->end spill_check->ppe No spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes spill_procedure->ppe

Caption: Decision workflow for the disposal of (2-Ethoxy-3-methoxybenzyl)amine.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
  • Chemical Waste Management Guide. (n.d.). Technion.
  • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methoxybenzylamine. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine. (n.d.). Fisher Scientific.
  • Benzylamine Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • Benzylamine Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • (2-Ethoxy-3-methoxybenzyl)amine hydrochloride. (n.d.). Sigma-Aldrich.
  • Substance Information - 4-ethoxy-3-methoxybenzaldehyde. (2024, November 9). ECHA.
  • SAFETY DATA SHEET - 4-Methoxybenzylamine. (2025, September 5). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzylamine hydrochloride. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine. (2025, October 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Benzylamine. (2025, September 5). Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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